molecular formula C5H4IN5 B136838 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 151266-23-8

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B136838
CAS No.: 151266-23-8
M. Wt: 261.02 g/mol
InChI Key: HQAIUXZORKJOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H4IN5 and its molecular weight is 261.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIUXZORKJOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364058
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151266-23-8
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a purine bioisostere with a strategically placed iodine atom, renders it a versatile precursor for the synthesis of a multitude of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 151266-23-8[1][3]
Molecular Formula C₅H₄IN₅[1]
Molecular Weight 261.02 g/mol [1]
Appearance White to off-white or pale yellow crystalline powder[3]
Melting Point >300 °C[3]
Boiling Point Data not available (likely decomposes at high temperatures)
Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in other common organic solvents and water.[3]
pKa Data not available

Spectroscopic Data

While detailed spectral data with full interpretation is often specific to the experimental conditions, the following provides an overview of expected spectroscopic characteristics.

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrimidine proton and the amine protons. The exact chemical shifts are dependent on the solvent used.
¹³C NMR Resonances for the five carbon atoms in the pyrazolopyrimidine core.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine and components of the pyrimidine and pyrazole rings.

Synthesis

The synthesis of this compound is typically achieved through the direct iodination of its precursor, 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent) in DMF, add N-Iodosuccinimide (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield this compound.

Synthesis_Workflow start 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF reaction Heat (60-80 °C) Overnight start->reaction reagents N-Iodosuccinimide (NIS) reagents->reaction workup Cooling, Filtration, Ethanol Wash reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a cornerstone intermediate for the synthesis of a diverse range of kinase inhibitors. The iodine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. This modularity is instrumental in tuning the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Ibrutinib (BTK and FLT3 Inhibitor)

Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor also known to inhibit Fms-like tyrosine kinase 3 (FLT3), is a prime example of a therapeutic agent synthesized from this intermediate.[4]

Ibrutinib_Synthesis intermediate This compound suzuki Suzuki Coupling (with (4-phenoxyphenyl)boronic acid) intermediate->suzuki mitsunobu Mitsunobu Reaction (with (R)-3-hydroxypiperidine-1-carboxylate) suzuki->mitsunobu deprotection Deprotection (Boc removal) mitsunobu->deprotection acylation Acylation (with acryloyl chloride) deprotection->acylation ibrutinib Ibrutinib acylation->ibrutinib

Caption: Key synthetic steps in the preparation of Ibrutinib.

FLT3 Kinase Inhibitors (e.g., CHMFL-FLT3-122)

Derivatives of this compound have been developed as potent and selective inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML).[5][6][7]

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

PfCDPK4 Inhibitors for Malaria

This chemical is also a crucial starting material for the synthesis of inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is essential for the sexual reproduction of the malaria parasite and its transmission to mosquitoes.[8]

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds derived from this compound against PfCDPK4.

Materials:

  • Recombinant PfCDPK4 enzyme

  • Peptide substrate (e.g., Syntide-2)

  • ATP

  • Kinase buffer (containing MgCl₂, CaCl₂, and a buffering agent like HEPES)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant PfCDPK4 enzyme, and the peptide substrate.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

BRK/PTK6 and EGFR Inhibitors

The versatility of the this compound scaffold has also been exploited in the development of inhibitors for Breast Tumor Kinase (BRK/PTK6) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in various cancers.[9][10]

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK (MAPK Pathway) Ras->Raf_MEK_ERK Transcription Gene Transcription Raf_MEK_ERK->Transcription Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation Transcription->Proliferation

Caption: Overview of the EGFR signaling cascade.

Conclusion

This compound is a high-value chemical intermediate with profound implications for drug discovery and development. Its synthetic accessibility and the reactivity of the iodine substituent make it an ideal starting point for the creation of diverse libraries of compounds targeting key biological pathways, particularly those governed by kinases. The successful development of Ibrutinib and the ongoing research into novel FLT3, PfCDPK4, BRK/PTK6, and EGFR inhibitors underscore the enduring importance of this versatile molecule in the quest for new and effective therapies. This guide has provided a foundational understanding of its chemical properties and its central role in advancing medicinal chemistry.

References

An In-depth Technical Guide to 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8): A Cornerstone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with CAS number 151266-23-8, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its structural resemblance to adenine makes it an ideal scaffold for the development of kinase inhibitors. The presence of a reactive iodine atom at the 3-position of the pyrazolopyrimidine core provides a versatile handle for introducing various substituents through cross-coupling reactions, enabling the synthesis of a diverse range of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this intermediate, with a focus on its role in the development of targeted therapies for cancer and other diseases. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Chemical and Physical Properties

This compound is typically an off-white to light brown powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 151266-23-8[2]
Molecular Formula C₅H₄IN₅[2]
Molecular Weight 261.02 g/mol [2]
IUPAC Name This compound[2]
Appearance Off-white to light brown powder[1]
Melting Point >300 °C[1]
Boiling Point 498.8 °C at 760 mmHg (Predicted)[1]
Density 2.646 g/cm³ (Predicted)[1]
Solubility Soluble in polar solvents.[3]
pKa 10.5 ± 0.20 (Predicted)[1]

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide (NIS).

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Argon or Nitrogen gas

Procedure:

  • A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g, 0.074 mol) and N-iodosuccinimide (25 g, 0.111 mol) in DMF (80 mL) is prepared in a round-bottom flask.[4]

  • The reaction mixture is heated to 80 °C under an argon atmosphere and stirred overnight.[4]

  • Upon cooling, the resulting solid is collected by filtration.[4]

  • The solid product is rinsed with cold ethanol.[4]

  • The product is dried in vacuo overnight to yield this compound.[4]

Yield: Quantitative (approximately 24 g, 100%).[4]

Characterization Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole and pyrimidine ring protons, as well as the amine protons. The exact chemical shifts would depend on the solvent used.
¹³C NMR Signals for the five carbon atoms in the pyrazolopyrimidine core. The carbon bearing the iodine atom would show a characteristic chemical shift.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 261.02 g/mol .
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the amine and pyrazole groups, and C=N and C=C stretching of the heterocyclic rings.

Applications in the Synthesis of Kinase Inhibitors

This compound is a crucial starting material for the synthesis of several clinically important kinase inhibitors. The iodine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions.

Ibrutinib (BTK Inhibitor)

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[5] The synthesis of Ibrutinib prominently features this compound as a key intermediate.[6][7]

Experimental Workflow: Synthesis of Ibrutinib

G A This compound C Suzuki Coupling A->C B (4-phenoxyphenyl)boronic acid B->C D 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D F Mitsunobu Reaction D->F E (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate E->F G (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate F->G H Deprotection (HCl) G->H I (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine H->I K Acylation I->K J Acryloyl chloride J->K L Ibrutinib K->L BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK FLT3_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FLT3_ITD FLT3-ITD Mutant FLT3_ITD->STAT5 FLT3_ITD->PI3K_AKT FLT3_ITD->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation CHMFL CHMFL-FLT3-122 CHMFL->FLT3_ITD G A This compound C Alkylation A->C B Alkyl Halide / Mesylate B->C D N-alkylated intermediate C->D F Suzuki Coupling D->F E Aryl/Heteroaryl Boronic Acid/Ester E->F G PfCDPK4 Inhibitor F->G BRK_Pathway GrowthFactors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor BRK BRK/PTK6 Receptor->BRK STAT3 STAT3 BRK->STAT3 p38_MAPK p38 MAPK BRK->p38_MAPK Proliferation Cell Proliferation STAT3->Proliferation Migration Cell Migration & Invasion p38_MAPK->Migration Inhibitor BRK Inhibitor Inhibitor->BRK

References

An In-depth Technical Guide on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its structural characteristics, physicochemical parameters, and key biological activities, presenting data in a structured format for ease of reference and comparison.

Core Physical and Chemical Properties

This compound, with the CAS number 151266-23-8, is a substituted pyrazolopyrimidine. Its structure features a pyrazole ring fused to a pyrimidine ring, with an iodine atom at the 3-position and an amine group at the 4-position. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C5H4IN5[2]
Molecular Weight 261.02 g/mol [2]
Appearance White to light yellow or light orange powder/crystal
Melting Point >300 °C[3]
Boiling Point (Predicted) 498.8 °C at 760 mmHg
pKa (Predicted) 10.5 ± 0.20
LogP (Predicted) 1.12
Solubility Soluble in DMSO[3]
Spectroscopic Data
Spectroscopic TechniqueData
¹H NMR Spectral data available, detailed interpretation required for specific assignments.
¹³C NMR Spectral data available, detailed interpretation required for specific assignments.
Mass Spectrometry (MS) m/z: 261.96 (M+H)⁺
Infrared (IR) Spectroscopy Characteristic peaks corresponding to N-H, C-N, and C-I bonds.
UV-Vis Spectroscopy λmax: 282 nm

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol

A common synthetic route to this compound involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Argon gas

Procedure:

  • A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and N-iodosuccinimide (1.5 eq) in DMF is prepared in a round-bottom flask.

  • The reaction mixture is heated to 80 °C under an argon atmosphere and stirred overnight.[1]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with cold ethanol to remove impurities.

  • The product is dried in vacuo to yield this compound as a solid.[1]

Below is a workflow diagram for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 1H-pyrazolo[3,4-d]pyrimidin-4-amine reactants Add NIS in DMF start->reactants reaction Heat to 80°C under Argon (Overnight) reactants->reaction filtration Cool and Filter reaction->filtration wash Wash with cold EtOH filtration->wash dry Dry in vacuo wash->dry end_product End: this compound dry->end_product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Set the spectral width to cover a range of 0 to 200 ppm.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways

Derivatives of pyrazolo[3,4-d]pyrimidine are known to interact with several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Nrf2 Signaling Pathway Activation

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Certain pyrazolo[3,4-d]pyrimidine compounds can interact with Keap1, disrupting the Nrf2-Keap1 interaction. This leads to the stabilization and nuclear translocation of Nrf2, followed by the transcription of its target genes.

The following diagram illustrates the activation of the Nrf2 pathway by a pyrazolo[3,4-d]pyrimidine derivative.

G cluster_nrf2 Nrf2 Signaling Pathway Activation cluster_nucleus compound Pyrazolo[3,4-d]pyrimidine Derivative keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds and promotes degradation proteasome Proteasomal Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates to nucleus Nucleus are Antioxidant Response Element (ARE) genes Cytoprotective Gene Expression are->genes Activates nrf2_nuc->are Binds to

Caption: Nrf2 pathway activation by a pyrazolo[3,4-d]pyrimidine derivative.

Src Kinase Inhibition

The Src family of non-receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and migration.[6] Overexpression or constitutive activation of Src kinases is associated with the progression of various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src kinase inhibitors.[6][7][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of Src. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes tumor growth and metastasis.

The diagram below depicts the mechanism of Src kinase inhibition.

G cluster_src Src Kinase Inhibition compound Pyrazolo[3,4-d]pyrimidine Derivative src Src Kinase compound->src Binds to ATP pocket (Competitive Inhibition) substrate Substrate src->substrate atp ATP atp->src p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream

Caption: Mechanism of Src kinase inhibition by a pyrazolo[3,4-d]pyrimidine.

Conclusion

This compound is a versatile building block in medicinal chemistry with well-defined physical and chemical properties. Its role as a key intermediate in the synthesis of targeted therapies, coupled with the broader biological activities of the pyrazolo[3,4-d]pyrimidine scaffold in modulating critical signaling pathways like Nrf2 and Src kinase, underscores its importance for researchers in drug discovery and development. The data and protocols presented in this guide are intended to facilitate further investigation and application of this valuable compound.

References

Spectral Data and Methodologies for 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a crucial heterocyclic intermediate in medicinal chemistry, notably in the synthesis of targeted therapies. Its structural motif is a cornerstone for the development of various kinase inhibitors. This technical guide provides a summary of its available spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for its synthesis and analysis, and visualizations of a relevant biological pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of the parent compound, 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocol:

A solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (10 g, 0.074 mol) and N-iodosuccinimide (NIS) (25 g, 0.111 mol) in 80 mL of dimethylformamide (DMF) is heated to 80°C overnight under an argon atmosphere.[1] The resulting solid is then filtered and washed with cold ethanol. The product, this compound, is dried under vacuum to yield the final product.[1]

Spectroscopic Data

Comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available experimental spectra for this specific compound is limited, the following tables summarize the expected and reported data based on its structure and analysis of closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing effects of the pyrimidine and pyrazole rings, as well as the iodine and amine substituents.

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.2SingletH6 (pyrimidine ring)
~7.0-8.0Broad Singlet-NH2
~13.0-14.0Broad Singlet-NH (pyrazole ring)

Note: Predicted values are based on the analysis of similar pyrazolo[3,4-d]pyrimidine structures. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~158C4
~155C6
~150C7a
~100C3a
~80C3

Note: Predicted values are based on the analysis of similar pyrazolo[3,4-d]pyrimidine structures. The C3 carbon bearing the iodine atom is expected to have a significantly lower chemical shift.

Experimental Protocol for NMR Analysis:

A 5-10 mg sample of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for 1H and 75-125 MHz for 13C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H and C=N bonds.

Table 3: FT-IR Spectral Data (Predicted)

Wavenumber (cm-1)Assignment
3400-3100N-H stretching (amine and pyrazole)
1650-1550C=N and C=C stretching (aromatic rings)
1500-1400N-H bending
~1350C-N stretching

Note: Predicted values are based on the vibrational analysis of 4-aminopyrazolo[3,4-d]pyrimidine. The presence of the iodine atom may cause slight shifts in the observed frequencies.

Experimental Protocol for FT-IR Analysis:

The IR spectrum can be obtained using the KBr pellet method. A small amount of the finely ground solid sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/zAssignment
261.95[M+H]+ (Calculated for C5H4IN5)

Note: The molecular ion peak ([M]+) or the protonated molecular ion peak ([M+H]+) is expected to be observed, confirming the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-Amino-1H-pyrazolo[3,4-d]pyrimidine reagents N-Iodosuccinimide (NIS) DMF, 80°C reaction Iodination Reaction reagents->reaction workup Filtration & Washing reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and characterization workflow.

Signaling Pathway

This compound serves as a key intermediate in the synthesis of inhibitors targeting various protein kinases, including FMS-like tyrosine kinase 3 (FLT3). The FLT3 signaling pathway is critical in the proliferation and survival of hematopoietic cells, and its aberrant activation is implicated in acute myeloid leukemia (AML).

flt3_signaling_pathway Simplified FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Inhibitor This compound -based Inhibitors Inhibitor->Dimerization Inhibition

Caption: FLT3 signaling and inhibition.

Conclusion

This technical guide provides a consolidated resource on the spectral data and analytical methodologies for this compound. While direct experimental spectra are not widely published, the provided data, based on sound chemical principles and analogous structures, offers a reliable reference for researchers. The detailed protocols and workflow diagrams aim to facilitate the practical application of this knowledge in a laboratory setting. The understanding of its role as a precursor to kinase inhibitors, such as those targeting the FLT3 pathway, underscores its significance in the ongoing development of novel therapeutics.

References

Solubility of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of various bioactive molecules, including the BTK inhibitor Ibrutinib. Due to its heterocyclic structure, this compound exhibits limited solubility in many common solvents, a critical consideration for its use in synthetic chemistry and drug development.

Qualitative and Semi-Quantitative Solubility Data

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, valuable insights can be gleaned from synthetic procedures and general chemical principles. The following table summarizes the available qualitative and semi-quantitative solubility information.

Organic SolventTemperatureSolubilitySource / Rationale
Dimethylformamide (DMF)80°CSolubleA solution of the precursor, 3H-pyrazolo[3,4-d]pyrimidin-4-amine, is prepared in DMF at this temperature for the iodination reaction.[1]
Cold Ethanol (EtOH)ColdLow to InsolubleThe final product is rinsed with cold ethanol during purification, a common technique to wash away impurities while minimizing product loss due to solubilization.[1]
Anhydrous Tetrahydrofuran (THF)AmbientSolubleThe compound is dissolved in anhydrous THF to perform subsequent coupling reactions.

It is important to note that "soluble" in the context of a synthetic reaction does not provide a precise solubility limit but indicates that a sufficient concentration can be achieved for the reaction to proceed efficiently.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended. These methods are widely used in the pharmaceutical industry to characterize the solubility of drug candidates and intermediates.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic physicochemical properties.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or mmol/L at the specified temperature.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility provides an estimate of the solubility of a compound under non-equilibrium conditions and is often used in early drug discovery to quickly assess a large number of compounds.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a strong organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solution is serially diluted into the organic solvent of interest in a multi-well plate format.

  • Precipitation Monitoring: The solutions are monitored for the formation of a precipitate over a set period. This can be done visually or, more commonly, using automated instrumentation that measures light scattering (nephelometry) or absorbance.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualizing Experimental Workflows

To further elucidate the practical applications and experimental considerations related to this compound, the following diagrams, generated using Graphviz, illustrate key workflows.

G cluster_0 Synthesis of this compound A 3H-pyrazolo[3,4-d]pyrimidin-4-amine (Starting Material) D Reaction Mixture in DMF A->D B N-Iodosuccinimide (NIS) (Iodinating Agent) B->D C Dimethylformamide (DMF) (Solvent) C->D E Heat to 80°C (Overnight) D->E F Resulting Solid Product E->F G Filter and Rinse with Cold EtOH F->G H Dry in vacuo G->H I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound.

G cluster_1 Thermodynamic Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect clear supernatant/filtrate C->D E Quantify concentration via HPLC D->E F Determine solubility from calibration curve E->F

Caption: General workflow for thermodynamic solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis and drug development. While comprehensive quantitative data is sparse, existing literature provides qualitative insights into its behavior in common organic solvents. For applications requiring precise solubility values, the standardized experimental protocols detailed in this guide should be employed. The provided workflows offer a visual representation of the key experimental steps involved in the synthesis and solubility determination of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the preparation of various pharmacologically active compounds, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] This document details the synthetic pathway, reaction mechanisms, and experimental protocols.

Introduction

This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, making it a privileged structure in medicinal chemistry for targeting ATP-binding sites in various enzymes, particularly kinases.[2] The introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Overall Synthesis Strategy

The most direct and widely reported synthesis of this compound involves the electrophilic iodination of the readily available precursor, 4-amino-1H-pyrazolo[3,4-d]pyrimidine. A common and efficient method for this transformation is the use of N-iodosuccinimide (NIS) as the iodinating agent.

The synthesis of the starting material, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, can be achieved through a multi-step process commencing from simple acyclic precursors. A prevalent route involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.

Synthesis Pathway and Mechanism

The synthesis can be conceptually divided into two main stages:

  • Stage 1: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

  • Stage 2: Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

Stage 1: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

A common route to 4-amino-1H-pyrazolo[3,4-d]pyrimidine begins with the formation of 3-amino-4-cyanopyrazole. This intermediate is then cyclized with a formamide equivalent to construct the pyrimidine ring.

Step 1: Synthesis of 3-amino-4-cyanopyrazole

This step involves the reaction of a malononitrile derivative with hydrazine. A specific example is the reaction of dimethylaminomethylene malononitrile with hydrazine hydrate.

Step 2: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

3-amino-4-cyanopyrazole undergoes cyclization with formamide at elevated temperatures to yield the final pyrazolopyrimidine core.

Stage 2: Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

The final step is the regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine at the 3-position of the pyrazole ring.

Mechanism of Iodination

The iodination proceeds via an electrophilic aromatic substitution mechanism. N-iodosuccinimide (NIS) serves as the source of an electrophilic iodine species (I+). The electron-rich pyrazolo[3,4-d]pyrimidine ring acts as a nucleophile, attacking the electrophilic iodine. The attack occurs preferentially at the C3 position, which is activated by the electron-donating nitrogen atoms of the pyrazole ring and the amino group on the pyrimidine ring. A subsequent deprotonation of the resulting intermediate restores aromaticity, yielding the final product.

Experimental Protocols

Stage 1: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

Step 1: Synthesis of 3-amino-4-cyanopyrazole

A mixture of dimethylaminomethylene malononitrile (0.413 mol) in methanol (300 ml) is cooled to 20°C in an ice bath. Hydrazine hydrate (28.0 ml) is added dropwise over a period of 45 minutes. After the addition is complete, the temperature is raised to 28-30°C and the mixture is stirred for 3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

3-amino-4-cyanopyrazole is reacted with formamide at a temperature range of 180-190°C. The reaction is heated for several hours to ensure complete cyclization.

Stage 2: Synthesis of this compound

A solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (10 g, 0.074 mol) and N-iodosuccinimide (25 g, 0.111 mol) in dimethylformamide (DMF) (80 mL) is heated to 80°C overnight under an argon atmosphere.[1] The resulting solid is filtered and washed with cold ethanol. The product is then dried under vacuum overnight.[1]

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)TimeProductYield (%)
1.1Dimethylaminomethylene malononitrileHydrazine hydrateMethanol20 to 303 h3-amino-4-cyanopyrazoleNot specified
1.23-amino-4-cyanopyrazoleFormamideNone180-190Several hours4-amino-1H-pyrazolo[3,4-d]pyrimidineNot specified
24-amino-1H-pyrazolo[3,4-d]pyrimidineN-iodosuccinimideDMF80OvernightThis compound100[1]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Iodination Start Malononitrile (or derivative) Intermediate1 3-amino-4-cyanopyrazole Start->Intermediate1 Step 1 Methanol, 20-30°C Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Start_Product 4-amino-1H-pyrazolo [3,4-d]pyrimidine Intermediate1->Start_Product Step 2 180-190°C Formamide Formamide Formamide->Start_Product Final_Product 3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine Start_Product->Final_Product Electrophilic Iodination DMF, 80°C NIS N-Iodosuccinimide (NIS) NIS->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the foundational principles of heterocyclic chemistry. The two-stage approach, involving the initial construction of the pyrazolopyrimidine core followed by a regioselective iodination, provides an efficient route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the facile preparation of this compound for its application in the discovery of novel therapeutics.

References

Regioselective Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a critical intermediate in the preparation of various pharmaceutically active compounds, notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The primary focus of this document is the direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide details the prevalent and efficient synthetic methodologies, complete with experimental protocols and comparative data. Visual aids are included to delineate the synthetic workflow, offering a thorough resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a key building block in the synthesis of a range of bioactive molecules. Its structural significance lies in the pyrazolo[3,4-d]pyrimidine core, which is an analog of purine and is present in numerous compounds with therapeutic potential, including kinase inhibitors. The iodine atom at the 3-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, making it an invaluable intermediate for the generation of diverse chemical libraries for drug discovery.[1] The regioselective introduction of this iodine atom is, therefore, a crucial step in the synthetic pathway of many targeted therapies.

Primary Synthetic Route: Direct Iodination with N-Iodosuccinimide (NIS)

The most widely reported and efficient method for the synthesis of this compound is the direct electrophilic iodination of the readily available starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, using N-iodosuccinimide (NIS). This reaction is highly regioselective for the C3 position of the pyrazole ring, which is activated towards electrophilic substitution.

Reaction Scheme:

G cluster_0 Regioselective Iodination start 1H-pyrazolo[3,4-d]pyrimidin-4-amine reagents N-Iodosuccinimide (NIS) DMF, 80 °C start->reagents product This compound reagents->product G cluster_1 Ibrutinib Synthesis Pathway A 1H-pyrazolo[3,4-d]pyrimidin-4-amine B This compound A->B Iodination C Suzuki Coupling Intermediate B->C Suzuki Coupling D Mitsunobu Reaction Product C->D Mitsunobu Reaction E Ibrutinib (Final Product) D->E Deprotection & Amidation

References

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows it to effectively mimic adenosine triphosphate (ATP) and other purine-based molecules, enabling competitive binding to the active sites of a wide array of enzymes. This has led to the development of numerous clinically successful drugs and a plethora of promising clinical candidates for a diverse range of therapeutic areas, most notably in oncology and for the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of this remarkable scaffold.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system is a well-established area of synthetic organic chemistry, with several versatile and efficient methods available. The most common strategies involve the cyclization of appropriately substituted pyrazole precursors.

A widely employed method begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine to form a 5-aminopyrazole-4-carboxylate derivative. This intermediate can then undergo cyclization with formamide or a similar one-carbon source to yield the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent chlorination with reagents like phosphorus oxychloride provides a versatile 4-chloro intermediate, which can be further functionalized through nucleophilic substitution to introduce a variety of substituents at the 4-position, a key site for modulating biological activity.[1]

Another common approach involves the reaction of 5-amino-4-cyanopyrazoles with formic acid or other reagents to construct the pyrimidine ring.[2] Microwave-assisted organic synthesis (MAOS) has also been successfully applied to accelerate these reactions and improve yields.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a typical synthesis of a key intermediate used in the development of many pyrazolo[3,4-d]pyrimidine-based inhibitors.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is heated under reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[1]

Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate from the previous step is heated in formamide at 190°C for 8 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration to give 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1]

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine A suspension of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in phosphorus oxychloride is heated under reflux for 6 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[1] This intermediate can then be used in subsequent nucleophilic substitution reactions to generate a library of diverse derivatives.

Mechanism of Action: Targeting Key Enzymes

The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to selectively inhibit the activity of key enzymes involved in disease pathogenesis. The two most prominent classes of enzymes targeted by this scaffold are protein kinases and phosphodiesterases (PDEs).

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-d]pyrimidine scaffold, being an ATP mimic, is an excellent starting point for the design of potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib, a landmark drug for the treatment of B-cell malignancies, is a potent and irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

EGFR and VEGFR Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[3][4] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition of both EGFR and VEGFR signaling pathways is a promising strategy to overcome drug resistance in cancer therapy.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC PLCg_PKC->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

EGFR and VEGFR Signaling Pathways in Cancer
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, which can have various physiological effects.

PDE5 Inhibition: Sildenafil is a well-known example of a pyrazolo[3,4-d]pyrimidine-based drug that acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is responsible for the degradation of cGMP in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, increased blood flow, and penile erection.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

PDE5/cGMP Signaling Pathway

Structure-Activity Relationships (SAR)

Extensive structure-activity relationship (SAR) studies have been conducted on the pyrazolo[3,4-d]pyrimidine scaffold to optimize its potency, selectivity, and pharmacokinetic properties. Key positions on the heterocyclic core that have been extensively modified include:

  • N1-position: Substitution at the N1-position of the pyrazole ring is crucial for modulating kinase selectivity and potency. Various aryl, alkyl, and cycloalkyl groups have been explored to optimize interactions with the hydrophobic regions of the kinase active site.

  • 4-position: The 4-position of the pyrimidine ring is a key vector for interacting with the hinge region of kinases or the active site of PDEs. A wide range of substituents, including amino, alkoxy, and aryl groups, have been introduced at this position to fine-tune the inhibitory activity.

  • 6-position: Modifications at the 6-position of the pyrimidine ring can also influence the compound's activity and selectivity.

Quantitative Data on Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and phosphodiesterases.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (µM)Reference
Compound 12b EGFR (wild-type)0.016[3][5]
Compound 12b EGFR (T790M mutant)0.236[3][5]
Compound II-1 VEGFR-25.90[4]
Compound 12b VEGFR-20.063[6]
Compound 6e Src5.6[7][8]
Compound 10c Src5.1[7][8]
SI306Src11.2 (GIN8 cells)[9]
Compound 2a CDK20.69[10]
Compound 4 CDK20.67[10]
Compound 14 CDK2/cyclin A20.057[11][12]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Phosphodiesterases

CompoundTarget PDEIC50 (nM)Reference
SildenafilPDE54.2[13]
Compound 4c PDE160[14]
Compound 4c PDE575[14]

Experimental Protocols for In Vitro Assays

The evaluation of the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives is typically performed using in vitro enzymatic assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Src, CDK2)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, peptide substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15][16]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow

Experimental Protocol: In Vitro PDE Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific phosphodiesterase.

Materials:

  • Recombinant PDE enzyme (e.g., PDE1, PDE5)

  • Radiolabeled cGMP (e.g., [3H]cGMP)

  • Test compound (dissolved in DMSO)

  • PDE assay buffer

  • Scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the PDE enzyme, the test compound at various concentrations, and the SPA beads in the assay buffer.

  • Initiation: Start the reaction by adding the radiolabeled cGMP.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Detection: The [3H]GMP product of the enzymatic reaction binds to the SPA beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a light signal.

  • Measurement: Measure the light output using a microplate scintillation counter.

  • Data Analysis: The signal is directly proportional to the PDE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]

Therapeutic Applications and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutics. Its ability to target a wide range of enzymes with high potency and selectivity has led to approved drugs for cancer (Ibrutinib), gout (Allopurinol), and erectile dysfunction (Sildenafil).

The ongoing research in this area continues to expand the therapeutic potential of this scaffold. Current efforts are focused on:

  • Developing next-generation inhibitors: Designing new derivatives with improved selectivity profiles to minimize off-target effects and enhance safety.

  • Overcoming drug resistance: Creating novel compounds that can effectively inhibit mutated forms of kinases that are resistant to existing therapies.

  • Exploring new therapeutic areas: Investigating the potential of pyrazolo[3,4-d]pyrimidine-based compounds for the treatment of other diseases, including inflammatory disorders, neurodegenerative diseases, and viral infections.

The rich history and continued success of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry underscore its significance as a truly "privileged" structure. The modular nature of its synthesis and the well-understood structure-activity relationships provide a solid foundation for the future discovery of innovative and life-changing medicines.

References

The Biological Versatility of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Their Anticancer and Antiviral Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant and diverse biological activities. As a bioisostere of adenine, this scaffold has been extensively explored as a core component in the design of kinase inhibitors, leading to the development of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their anticancer and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their mechanism of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential in chemotherapy by inhibiting various enzymes crucial for cancer cell proliferation and survival.[1] Their primary mechanism of action involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibitory Activity

These derivatives have been shown to target a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Src and Abl tyrosine kinases, Glycogen Synthase Kinase-3 (GSK-3), and Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine ring of ATP allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.

Quantitative Data on Anticancer and Kinase Inhibitory Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives from various studies, presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity).

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
VIIa57 different cell lines0.326 - 4.31[1]
1aA5492.24[2]
1dMCF-71.74[2]
10eMCF-711[3]
10dMCF-712[3]
P1HCT 116, HepG2, MCF-722.7 - 40.75[4]
P2HCT 116, HepG2, MCF-722.7 - 40.75[4]
14MCF-70.045[5]
14HCT-1160.006[5]
14HepG-20.048[5]
15MCF-70.046[5]
15HCT-1160.007[5]
15HepG-20.048[5]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
14CDK2/cyclin A20.057[5]
13CDK2/cyclin A20.081[5]
15CDK2/cyclin A20.119[5]

Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives

The anticancer effects of these compounds are exerted through the modulation of critical signaling pathways that control cell cycle progression, proliferation, and survival. The following diagrams, generated using Graphviz, illustrate the points of intervention for pyrazolo[3,4-d]pyrimidine derivatives in the EGFR, Src, and CDK2 signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[6][7][8] Pyrazolo[3,4-d]pyrimidine derivatives can inhibit EGFR, thereby blocking these downstream effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival.[9] Aberrant Src activity is linked to cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Src kinase, thereby disrupting these oncogenic processes.

Src_Signaling_Pathway cluster_receptors Receptors cluster_cytoplasm Cytoplasm RTKs Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTKs->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras/MAPK Ras/MAPK Pathway Src->Ras/MAPK PI3K/Akt PI3K/Akt Pathway Src->PI3K/Akt Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras/MAPK->Proliferation Survival Survival PI3K/Akt->Survival Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine->Src Inhibits

Src Kinase Signaling Pathway Inhibition
CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[10][11][12] Dysregulation of CDK2 activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

CDK2_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 S S G2 G2 M M CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Drives CDK2 CDK2 CyclinE->CDK2 Binds and activates CDK2->Rb Phosphorylates Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine->CDK2 Inhibits

CDK2 and Cell Cycle Regulation

Antiviral Activity

Beyond their anticancer properties, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated broad-spectrum antiviral activity. A notable example is the nucleoside analog 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169), which has shown high activity against a range of DNA and RNA viruses.[13][14]

This compound was found to be highly effective against adenovirus, vaccinia virus, influenza B virus, paramyxoviruses, picornaviruses, and reoviruses, with 50% inhibition of virus-induced cytopathology observed at concentrations of 1 to 10 µM.[13][14] However, it showed lesser or no activity against herpes simplex virus, cytomegalovirus, coronaviruses, influenza A virus, vesicular stomatitis virus, and visna virus.[13][14] The antiviral potency of N10169 is cell-line dependent, which is correlated with the levels of adenosine kinase activity, the enzyme responsible for phosphorylating N10169 to its active form.[13][14] The mechanism of action involves the inhibition of cellular orotidylate decarboxylase by the 5'-monophosphate form of the compound, which disrupts pyrimidine biosynthesis.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[15]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[3,4-d]pyrimidine derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with pyrazolo[3,4-d]pyrimidine derivatives at various concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 values F->G

MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay

Principle: The ability of a pyrazolo[3,4-d]pyrimidine derivative to inhibit a specific kinase is typically measured using an in vitro kinase assay. This can be done using various formats, such as radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or non-radiometric assays like ELISA-based methods or fluorescence-based assays.

General Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate specific for the kinase of interest.

  • Kinase Reaction: Add the kinase, the pyrazolo[3,4-d]pyrimidine derivative at various concentrations, and ATP to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a colorimetric HRP substrate (e.g., TMB).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

Principle: This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), which refers to the structural changes in host cells caused by viral invasion.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Add serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative to the wells, followed by the addition of a specific titer of the virus.

  • Incubation: Incubate the plate at the optimal temperature for viral replication.

  • CPE Observation: Observe the cells daily under a microscope for the appearance of CPE.

  • Assay Endpoint: At a predetermined time point (when CPE is maximal in the virus control wells), the assay is terminated.

  • Quantification of Viability: Cell viability can be quantified using a dye such as crystal violet or by performing an MTT assay as described above.

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is determined.

Conclusion

Pyrazolo[3,4-d]pyrimidine derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and virology. Their ability to act as potent kinase inhibitors underscores their importance in the development of targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important scaffold. Further exploration and optimization of these derivatives are warranted to unlock their full therapeutic potential and to develop novel and effective treatments for a range of diseases.

References

The Strategic Advantage of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Purine Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone of life's biochemistry, forming the nucleus of essential molecules like adenine and guanine. This ubiquity, however, presents a challenge in drug development, where selectivity is paramount. The pyrazolo[3,4-d]pyrimidine ring system has emerged as a highly successful purine bioisostere, effectively mimicking the purine core while offering unique opportunities for synthetic diversification and targeted therapeutic intervention.[1][2] This technical guide delves into the core attributes of a key intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a versatile building block that has paved the way for a new generation of potent and selective kinase inhibitors. We will explore its synthesis, its role as a bioisostere, and its application in the development of targeted therapies, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Power of Bioisosterism in Drug Design

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains the original's biological activity, is a powerful tool in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a classic example of a successful bioisostere for the purine ring system.[2][3] Its structural similarity to adenine allows it to competitively bind to the ATP-binding sites of a vast number of enzymes, particularly protein kinases, which are central players in cellular signaling pathways.[3][4]

The introduction of an iodine atom at the 3-position of the 4-aminopyrazolo[3,4-d]pyrimidine core, to yield this compound, provides a crucial chemical handle for further synthetic elaboration. This iodo-substituted intermediate has become an indispensable building block in the synthesis of numerous targeted therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[5]

This compound: A Versatile Synthetic Intermediate

The strategic importance of this compound lies in its utility as a precursor for a diverse range of substituted pyrazolo[3,4-d]pyrimidine derivatives. The iodine atom serves as a versatile leaving group for various cross-coupling reactions, such as the Suzuki and Stille couplings, enabling the introduction of a wide array of substituents at the 3-position.[6][7] This synthetic flexibility is a key reason for its widespread use in drug discovery programs.

Chemical Properties
PropertyValue
Molecular Formula C5H4IN5[8]
Molecular Weight 261.02 g/mol [8]
CAS Number 151266-23-8[8]
IUPAC Name This compound[8]
Synonyms 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. A common and efficient method involves the use of N-Iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol: Synthesis of this compound

This protocol is based on a commonly cited synthetic route.[6]

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Argon or Nitrogen gas

Procedure:

  • A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and N-iodosuccinimide (1.5 eq) in DMF is prepared in a round-bottom flask.

  • The reaction mixture is heated to approximately 60-80°C under an inert atmosphere (e.g., argon).

  • The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The collected solid is washed with cold ethanol to remove any remaining impurities.

  • The final product, this compound, is dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1H-pyrazolo[3,4-d]pyrimidin-4-amine + N-Iodosuccinimide (NIS) in DMF reaction Heating (60-80°C) under Inert Atmosphere start->reaction workup Cooling, Filtration, and Washing with Ethanol reaction->workup product This compound workup->product

Figure 1: Synthetic workflow for this compound.

Biological Applications: A Scaffold for Potent Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of protein kinases implicated in cancer and other diseases. The this compound intermediate serves as a crucial starting point for the synthesis of these inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[9][10] Dysregulation of this pathway is a hallmark of many B-cell malignancies. Ibrutinib, a potent and irreversible BTK inhibitor, is a prime example of a drug synthesized from the this compound core.[5]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Proliferation B-Cell Proliferation & Survival PLCG2->Proliferation Leads to Antigen Antigen Antigen->BCR Binds Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.
Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a critical role in cell growth, proliferation, and differentiation.[11][12] Aberrant EGFR signaling is a common driver of various cancers. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[13][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds TKI Pyrazolo[3,4-d]pyrimidine EGFR TKI TKI->EGFR Inhibits

Figure 3: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine TKIs.
Quantitative Data: Potency of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro potency of various pyrazolo[3,4-d]pyrimidine derivatives against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)
IbrutinibBTK0.5 - 5.2
Compound 33a[15]CDK2Comparable to olomoucine
Compound 33b[15]CDK2Superior to roscovitine
Compound 12b[16]EGFR (wild-type)16
Compound 12b[16]EGFR (T790M mutant)236
Compound 24j[17]PLK40.2
Compound 51[6]BRK3.37
Compound 4[13]EGFR54
Compound 16[13]EGFR34

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/ReferenceCell LineCancer TypeGI50/IC50 (µM)
Compound 12b[16]A549Non-Small Cell Lung Cancer8.21
Compound 12b[16]HCT-116Colon Cancer19.56
Compound 15[13]NCI-60 PanelVarious1.18 - 8.44 (GI50)
Compound 16[13]NCI-60 PanelVarious0.018 - 9.98 (GI50)
Compound 14[16]HCT-116Colon Cancer6 (IC50)
Compound P1[18]HCT 116Colorectal Carcinoma22.7
Compound P2[18]HepG2Hepatocellular Carcinoma40.75
Compound 24j[17]MCF-7Breast Cancer0.36
SI306[19]GBM patient-derivedGlioblastomaLow micromolar range

Experimental Protocols for Biological Evaluation

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is typically assessed using a combination of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: BTK)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.[20]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Substrate (a suitable peptide for BTK)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a multi-well plate, add the BTK enzyme, the substrate/ATP mixture, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (NCI-60 Protocol)

The NCI-60 human tumor cell line screen is a standardized method used to assess the anti-proliferative activity of compounds against a panel of 60 different human cancer cell lines.[13][21]

Principle: The assay measures the growth of cancer cells in the presence of the test compound over a specified period. The Sulforhodamine B (SRB) assay is commonly used to determine cell density.

Procedure (Simplified Overview):

  • Cancer cell lines are grown in appropriate culture medium.

  • Cells are seeded into 96-well microtiter plates and allowed to attach overnight.

  • The test compound is added at various concentrations (typically a 5-log dilution series).

  • The plates are incubated for 48 hours.

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B dye.

  • The excess dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a plate reader.

  • The results are used to calculate various parameters, including the GI50 (concentration causing 50% growth inhibition).

Biological_Evaluation_Workflow cluster_workflow Biological Evaluation Workflow start Synthesized Pyrazolo[3,4-d]pyrimidine Derivative biochemical_assay In Vitro Kinase Inhibition Assay (e.g., BTK, EGFR) start->biochemical_assay cell_based_assay Cell Proliferation Assay (e.g., NCI-60 Screen) start->cell_based_assay data_analysis Data Analysis (IC50, GI50 Calculation) biochemical_assay->data_analysis cell_based_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Figure 4: General workflow for the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

This compound has proven to be a cornerstone in the development of a new generation of targeted therapies. Its role as a purine bioisostere, coupled with its synthetic versatility, has enabled the creation of highly potent and selective kinase inhibitors. The success of ibrutinib stands as a testament to the power of this chemical scaffold. As our understanding of the kinome and its role in disease continues to expand, the this compound core and its derivatives will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics for cancer and other debilitating diseases. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the strategic advantages of this remarkable purine bioisostere.

References

X-ray Crystallography of Pyrazolo[3,4-d]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting a range of diseases, particularly cancer. Its structural similarity to the purine nucleus allows it to effectively mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of various kinases. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these compounds, providing critical insights into their structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors. This technical guide provides an in-depth overview of the X-ray crystallography of pyrazolo[3,4-d]pyrimidine compounds, covering experimental protocols, data presentation, and visualization of relevant biological pathways.

I. Experimental Protocols

The successful X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine compounds hinges on a series of well-executed experimental steps, from the initial synthesis and purification to the final structure refinement.

A. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a substituted aminopyrazole precursor. A general procedure is outlined below:

  • Synthesis of 5-amino-1H-pyrazole-4-carbonitrile precursors: This is often achieved through the condensation of a suitable active methylene compound (e.g., malononitrile) with a hydrazine derivative.

  • Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The aminopyrazole carbonitrile is reacted with a one-carbon synthon, such as formic acid or formamide, often under reflux conditions, to construct the pyrimidine ring.[1][2] Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times.

  • Functionalization: Further modifications at various positions of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through standard organic chemistry transformations to generate a library of desired compounds.

  • Purification: The synthesized compounds are typically purified by recrystallization from appropriate solvents (e.g., ethanol, methanol, DMF) or by column chromatography to obtain high-purity material suitable for crystallization.[3]

B. Crystallization

Obtaining single crystals of sufficient quality is paramount for a successful X-ray diffraction experiment. The following methods are commonly employed for the crystallization of pyrazolo[3,4-d]pyrimidine compounds:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, propanol, isopropanol) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.[4]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and the formation of crystals.

C. X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting and Screening: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects, absorption), and merge equivalent reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated for its geometric sensibility and agreement with the experimental data.

II. Data Presentation: Crystallographic Data of Selected Pyrazolo[3,4-d]pyrimidine Compounds

The following table summarizes key crystallographic data for a selection of pyrazolo[3,4-d]pyrimidine derivatives, providing a comparative overview of their structural parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Polymorph α of a bioactive pyrazolo[3,4-d]pyrimidineC₂₄H₂₁N₇MonoclinicP2₁/c12.3456(3)11.4567(3)15.1234(4)109.123(1)2019.87(9)4[4]
Polymorph β of a bioactive pyrazolo[3,4-d]pyrimidineC₂₄H₂₁N₇MonoclinicP2₁/c8.9876(2)20.1234(5)11.7890(3)105.456(1)2054.32(8)4[4]
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneC₁₂H₁₀N₄OMonoclinicP2₁/n10.987(2)8.765(1)11.234(2)95.67(3)1075.4(3)4[5]
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneC₁₃H₁₂N₄OMonoclinicP2₁/c7.456(1)15.678(3)10.123(2)101.23(4)1158.9(4)4[5]

III. Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental procedures and biological signaling cascades. The following diagrams were generated using the Graphviz (DOT language) to illustrate key workflows and pathways relevant to pyrazolo[3,4-d]pyrimidine research.

A. Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine compounds.

B. Simplified Src Kinase Signaling Pathway

Many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.

src_pathway RTK Receptor Tyrosine Kinase (RTK) / Integrin Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Proliferation Proliferation Survival Metastasis FAK->Proliferation RAF RAF Ras->RAF Akt Akt PI3K->Akt STAT3->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->Src

Caption: Simplified signaling pathway of Src kinase and its inhibition by pyrazolo[3,4-d]pyrimidine compounds.

C. Simplified CDK2 Signaling Pathway in Cell Cycle Regulation

Pyrazolo[3,4-d]pyrimidine compounds have also been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition and its inhibition.

This technical guide provides a foundational understanding of the X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine compounds. The detailed protocols, consolidated data, and visual representations of workflows and biological pathways are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ibrutinib from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). The synthetic route commences with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and proceeds through a four-step sequence involving a Suzuki coupling, a Mitsunobu reaction, a Boc deprotection, and a final acylation to yield Ibrutinib. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the laboratory-scale synthesis of this significant therapeutic agent.

Introduction

Ibrutinib is a small molecule drug that functions as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies. By covalently binding to a cysteine residue in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2] This targeted mechanism of action has established Ibrutinib as a key therapeutic for treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2]

The synthesis of Ibrutinib from this compound offers a convergent and efficient route to this complex molecule. The key transformations include the formation of a carbon-carbon bond via a Suzuki coupling to introduce the phenoxyphenyl moiety, followed by the stereoselective introduction of the piperidine ring through a Mitsunobu reaction. Subsequent deprotection and acylation complete the synthesis. This document outlines detailed protocols for each of these critical steps, supported by quantitative data and visual aids to facilitate reproducibility and understanding.

Experimental Protocols

The synthesis of Ibrutinib from this compound is a multi-step process. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Acylation A This compound C 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->C Pd Catalyst, Base B (4-phenoxyphenyl)boronic acid B->C E (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate C->E DIAD, PPh3 D (R)-N-Boc-3-hydroxypiperidine D->E F (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine E->F Acid H Ibrutinib F->H Base G Acryloyl chloride G->H

Caption: Synthetic workflow for Ibrutinib.

Step 1: Suzuki Coupling of this compound

This step involves the palladium-catalyzed cross-coupling of this compound with (4-phenoxyphenyl)boronic acid to form 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • This compound

  • (4-phenoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), (4-phenoxyphenyl)boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.) under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

ParameterValue
Reactant Ratio 1 : 1.2-1.5 (Iodo-pyrimidine : Boronic acid)
Catalyst Loading 5-10 mol%
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/Water (4:1)
Temperature 80-100 °C
Typical Yield 70-85%
Step 2: Mitsunobu Reaction

This step introduces the chiral piperidine moiety via a Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (R)-N-Boc-3-hydroxypiperidine.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (R)-N-Boc-3-hydroxypiperidine

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv.), (R)-N-Boc-3-hydroxypiperidine (1.2-1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

ParameterValue
Reactant Ratio 1 : 1.2-1.5 (Pyrimidine : Alcohol)
Reagents DIAD (1.5 equiv.), PPh₃ (1.5 equiv.)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Typical Yield 60-70%
Step 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

Materials:

  • (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM) or Dioxane

Protocol:

  • Dissolve (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (1.0 equiv.) in a suitable organic solvent such as dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv.) or a solution of HCl in dioxane (4 M) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

ParameterValue
Reagent Trifluoroacetic acid or 4M HCl in Dioxane
Solvent Dichloromethane
Temperature Room Temperature
Typical Yield 85-95%
Step 4: Acylation

The final step is the acylation of the secondary amine on the piperidine ring with acryloyl chloride to form the active acrylamide "warhead" of Ibrutinib.

Materials:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Acryloyl chloride

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.

  • Add the base (e.g., triethylamine, 2.0-2.2 equiv.).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of acryloyl chloride (1.0-1.1 equiv.) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Ibrutinib.

ParameterValue
Reactant Ratio 1 : 1.0-1.1 (Amine : Acryloyl chloride)
Base Triethylamine or DIPEA (2.0-2.2 equiv.)
Solvent Anhydrous Dichloromethane
Temperature 0-5 °C to Room Temperature
Typical Yield 70-80%
Reported Purity >99.5% (HPLC)[3]

Mechanism of Action: Ibrutinib and the B-Cell Receptor Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for B-cell development, proliferation, and survival. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

Upon antigen binding to the BCR, a signaling cascade is initiated, involving the activation of several kinases, including LYN and SYK. These kinases then activate BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Ultimately, these signals converge on the activation of transcription factors, most notably NF-κB, which promotes the expression of genes essential for B-cell proliferation and survival.[2][4]

Ibrutinib's acrylamide group forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition.[2] This blockade of BTK activity effectively halts the downstream signaling cascade, thereby preventing the activation of NF-κB and ultimately inhibiting the proliferation and survival of malignant B-cells.[4]

References

Application Notes and Protocols for Suzuki Coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This versatile building block is a crucial intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The protocols outlined below are designed to serve as a comprehensive guide for successfully implementing this key C-C bond-forming reaction.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK).[1][2] The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the functionalization of this core, enabling the introduction of diverse aryl and heteroaryl substituents at the 3-position. This transformation is critical for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[3]

The general reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Summary of Reaction Conditions

The following tables summarize various conditions reported in the literature for the Suzuki coupling of this compound and analogous heteroaryl iodides. These provide a starting point for reaction optimization.

Table 1: Conventional Heating Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ (5)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285General conditions for heteroaryl iodides.
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene1001692Effective for challenging couplings.
Pd(PPh₃)₄ (5)---Na₂CO₃ (2)DMF/H₂O (5:1)110878Common catalyst, may require higher temperatures.
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF802495High yield reported for complex substrates.[4]

Table 2: Microwave-Assisted Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Notes
Pd(dppf)Cl₂ (5)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1204090Rapid and efficient method.[5]
XPhos Pd G2 (5)XPhos (5)K₃PO₄ (3)1,4-Dioxane1502088For sterically hindered substrates.[6]
Pd(OAc)₂ (10)---Na₂CO₃ (2)Water1501085Ligand-free conditions in water.[7]

Experimental Protocols

Below are detailed protocols for both conventional and microwave-assisted Suzuki coupling of this compound.

Protocol 1: General Procedure for Conventional Suzuki Coupling

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/heteroaryl boronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water, degassed

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol offers a significant reduction in reaction time.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/heteroaryl boronic acid (1.5 equiv.)

  • Pd(dppf)Cl₂ (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water, degassed

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound, the aryl/heteroaryl boronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 40 minutes with stirring.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 Base RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Application in Kinase Inhibitor Synthesis

The Suzuki coupling of this compound is a key step in the synthesis of many kinase inhibitors. For example, in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, this reaction is used to introduce a crucial aryl or heteroaryl moiety that often interacts with the hinge region of the kinase.[1]

Kinase_Inhibitor_Synthesis start This compound suzuki Suzuki Coupling (with Ar-B(OR)₂) start->suzuki intermediate 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suzuki->intermediate modification Further Functionalization (e.g., N-alkylation) intermediate->modification inhibitor Kinase Inhibitor (e.g., BTK Inhibitor) modification->inhibitor

Caption: Synthetic pathway to kinase inhibitors via Suzuki coupling.

References

Application Notes and Protocols: Leveraging 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors due to its structural similarity to the adenine ring of ATP.[1][2] This allows molecules based on this scaffold to effectively compete with ATP for binding to the kinase active site.[2] The strategic introduction of a halogen, such as iodine, at the 3-position of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core, creates a versatile synthetic handle. This key intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, enables the exploration of chemical diversity and the development of potent and selective kinase inhibitors through various cross-coupling reactions.[3] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical oncogenic pathways.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for developing ATP-competitive kinase inhibitors.[1][2][5] The 3-iodo derivative is particularly valuable as it allows for the introduction of a wide range of substituents at a key vector, enabling fine-tuning of inhibitor potency and selectivity. This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[6][7]

This application note will detail the synthesis of kinase inhibitors using this compound, focusing on inhibitors of Breast Tumor Kinase (BRK/PTK6) and Epidermal Growth Factor Receptor (EGFR).

Kinase Targets and Signaling Pathways

Breast Tumor Kinase (BRK/PTK6)

BRK, also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas and other cancers like ovarian and prostate.[6] Its kinase activity is primarily observed in tumor tissues, making it a viable therapeutic target.[6][8] BRK is implicated in driving cancer cell migration, invasion, and metastasis, processes associated with poor patient outcomes.[6] It phosphorylates key substrates in oncogenic signaling pathways, including Stat3/5, FAK, and Akt.[6]

BRK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) BRK BRK (PTK6) RTK->BRK Activation Stat3_5 Stat3/5 BRK->Stat3_5 Phosphorylation FAK FAK BRK->FAK Phosphorylation Akt Akt BRK->Akt Phosphorylation Proliferation Proliferation Stat3_5->Proliferation Migration Cell Migration & Invasion FAK->Migration Akt->Proliferation Metastasis Metastasis Migration->Metastasis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BRK

BRK/PTK6 Signaling Pathway and Point of Inhibition.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell division. EGFR inhibitors are therefore a cornerstone of targeted cancer therapy. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop both wild-type and mutant EGFR inhibitors.[5][9]

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from the synthesis of related compounds and literature procedures.[6]

  • Materials: 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in DMF, add N-Iodosuccinimide (1.1 equivalents).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield this compound.

2. Suzuki Cross-Coupling for C-3 Arylation

This protocol describes a general procedure for the Suzuki coupling of this compound with various boronic acids.[6]

  • Materials: this compound, substituted aryl boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.1 equivalents), Na₂CO₃ (2 equivalents), 1,4-dioxane, and water.

  • Procedure:

    • In a reaction vessel, combine this compound, the aryl boronic acid, and Na₂CO₃.

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 90-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion (typically 8-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Sonogashira Cross-Coupling for C-3 Alkynylation

The Sonogashira coupling is a powerful method for forming C-C bonds between sp² and sp hybridized carbons.[10][11][12]

  • Materials: this compound, terminal alkyne (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), triethylamine (TEA), and DMF.

  • Procedure:

    • To a solution of this compound in a mixture of DMF and TEA, add the terminal alkyne.

    • Degas the solution with nitrogen or argon for 15-20 minutes.

    • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

    • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

    • Purify the product by column chromatography.

Synthesis_Workflow Start 1H-pyrazolo[3,4-d]pyrimidin-4-amine Iodination Iodination (NIS, DMF) Start->Iodination Intermediate This compound Iodination->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Intermediate->Sonogashira Aryl_Product 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines Suzuki->Aryl_Product Alkynyl_Product 3-Alkynyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines Sonogashira->Alkynyl_Product

General Synthetic Workflow.

4. Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for determining the in vitro kinase inhibitory activity of synthesized compounds.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer.

    • Add varying concentrations of the test inhibitor compound.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal using a luciferase/luciferin reaction.

    • The luminescent signal is proportional to the ADP concentration and kinase activity.

    • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK and EGFR.

Table 1: BRK Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDR₁ SubstitutionR₂ Substitution (at C-3 via Suzuki Coupling)BRK IC₅₀ (nM)Reference
51 -CH₂CH₂-morpholine4-Fluorophenol3.37 ± 2.19[6]
38 HPhenol153[6]

Table 2: EGFR Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDSubstitution at C-3EGFR (wild-type) IC₅₀ (µM)EGFR (T790M mutant) IC₅₀ (µM)Reference
4 Varies0.054Not Reported[13]
15 Cyano derivative0.135Not Reported[13]
16 Ethyl ester analog0.034Not Reported[13]
12b Hydrazone derivative0.0160.236[9]

Structure-Activity Relationship (SAR) Insights

The derivatization of the 3-position of the 1H-pyrazolo[3,4-d]pyrimidine core has a significant impact on kinase inhibitory activity.

  • For BRK inhibitors: Introduction of a para-fluorine on the phenolic ring at the C-3 position, as seen in compound 51 , dramatically increases potency compared to the unsubstituted phenol in compound 38 (IC₅₀ of 3.37 nM vs 153 nM).[6] This highlights the importance of this vector for exploring interactions within the kinase active site.

  • For EGFR inhibitors: A variety of substitutions at the C-3 position are tolerated and can lead to potent inhibition of both wild-type and mutant EGFR.[9][13] The hydrazone derivative 12b shows excellent potency against wild-type EGFR and also maintains activity against the T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[9]

SAR_Logic Core 1H-pyrazolo[3,4-d]pyrimidine Core Position3 C-3 Position Core->Position3 Key Modification Site Suzuki Suzuki Coupling Position3->Suzuki Sonogashira Sonogashira Coupling Position3->Sonogashira Aryl Aryl/Heteroaryl Groups Suzuki->Aryl Alkynyl Alkynyl Groups Sonogashira->Alkynyl Potency Modulation of Potency Aryl->Potency Selectivity Tuning of Selectivity Aryl->Selectivity Alkynyl->Potency PK Improvement of PK Properties Alkynyl->PK

SAR Logic for C-3 Position Modification.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around a privileged scaffold, leading to the discovery of potent and selective inhibitors for a range of kinase targets. The protocols and data presented herein provide a solid foundation for researchers in drug discovery to utilize this building block in their efforts to develop novel therapeutics.

References

Application Notes and Protocols for the Preparation of FLT3 Kinase Inhibitors Using 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. However, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the development of kinase inhibitors. The compound 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a critical starting material for the synthesis of a promising class of FLT3 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. This document provides detailed application notes and protocols for the preparation and evaluation of these inhibitors.

Data Presentation

The following tables summarize the in vitro activity and pharmacokinetic properties of representative FLT3 inhibitors synthesized from this compound.

Table 1: In Vitro Activity of CHMFL-FLT3-122

Compound Name/ReferenceTarget KinaseIC50 (nM)Cell LineGI50 (nM)
CHMFL-FLT3-122[1]FLT340MV4-11 (FLT3-ITD)22
CHMFL-FLT3-122[1]BTK>400MOLM-13 (FLT3-ITD)21
CHMFL-FLT3-122[1]c-KIT-MOLM-14 (FLT3-ITD)42
CHMFL-FLT3-122[1]--BaF3 (TEL-c-KIT)1900

Table 2: Pharmacokinetic Properties of CHMFL-FLT3-122

Compound Name/ReferenceAnimal ModelDose (mg/kg)Route of AdministrationBioavailability (%)
CHMFL-FLT3-122[1]Sprague-Dawley Rats50Oral30

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

This protocol is based on the reported synthesis of CHMFL-FLT3-122, a potent FLT3 inhibitor. The key steps involve a Mitsunobu reaction to introduce the piperidine moiety, followed by a Suzuki coupling to attach the phenoxyphenyl group, and finally, acylation.

Step 1: Mitsunobu Reaction

  • To a solution of this compound (1.0 eq) and (S)-1-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh3) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (1.0 eq), (4-phenoxyphenyl)boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.1 eq).

  • Add a suitable base, for example, aqueous sodium carbonate solution (2 M, 3.0 eq).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, evaporate the solvent under reduced pressure to yield (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as the hydrochloride salt.

Step 4: Acylation

  • Suspend the hydrochloride salt from Step 3 in dichloromethane (DCM).

  • Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • To this mixture, add 2-(dimethylamino)acetyl chloride hydrochloride (1.2 eq) and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, CHMFL-FLT3-122, by column chromatography or recrystallization.

Protocol 2: FLT3 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against FLT3 kinase.

  • Reagents and Materials:

    • Recombinant human FLT3 kinase

    • ATP

    • Suitable kinase substrate (e.g., a synthetic peptide)

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

    • Add 2 µL of FLT3 kinase solution (concentration determined by titration).

    • Add 2 µL of a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Phosphorylation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription

Caption: FLT3 Signaling Pathway in Hematopoietic Cells.

Synthesis_Workflow Start This compound Step1 Mitsunobu Reaction with (S)-1-Boc-3-hydroxypiperidine Start->Step1 Intermediate1 Piperidine-substituted iodopyrazolopyrimidine Step1->Intermediate1 Step2 Suzuki Coupling with (4-phenoxyphenyl)boronic acid Intermediate1->Step2 Intermediate2 Boc-protected precursor Step2->Intermediate2 Step3 Boc Deprotection (Acidic conditions) Intermediate2->Step3 Intermediate3 Amine precursor Step3->Intermediate3 Step4 Acylation with 2-(dimethylamino)acetyl chloride Intermediate3->Step4 FinalProduct CHMFL-FLT3-122 Step4->FinalProduct

Caption: Synthetic Workflow for CHMFL-FLT3-122.

References

Application Notes and Protocols: PfCDPK4 Inhibitors from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) is a critical enzyme in the life cycle of the malaria parasite. It plays an essential role in male gametogenesis, the process by which male gametes are formed, making it a key target for transmission-blocking antimalarial drugs.[1][2][3][4][5] Inhibiting PfCDPK4 can prevent the parasite from being transmitted from humans to mosquitoes, thereby breaking the cycle of infection. A promising class of PfCDPK4 inhibitors has been developed from the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. These "bumped kinase inhibitors" are designed to exploit a small "gatekeeper" residue in the ATP-binding pocket of PfCDPK4, allowing for high potency and selectivity.

This document provides detailed application notes and experimental protocols for researchers working on the discovery and development of PfCDPK4 inhibitors based on the this compound scaffold.

Data Presentation: Inhibitor Activity

The following table summarizes the in vitro activity of a selection of PfCDPK4 inhibitors derived from the this compound core. The data highlights the potency of these compounds against the PfCDPK4 enzyme and their efficacy in cell-based assays that measure the inhibition of parasite transmission and asexual growth.

Compound IDR1 GroupR2 GroupPfCDPK4 IC50 (nM)P. falciparum Exflagellation EC50 (µM)P. falciparum Asexual Growth EC50 (µM)
1 4-methoxyphenyl(1-methylpiperidin-4-yl)methyl1.20.035>10
2 3,4-dimethoxyphenyl(1-methylpiperidin-4-yl)methyl0.80.028>10
3 4-chlorophenyl(1-methylpiperidin-4-yl)methyl2.50.085>10
4 4-methoxyphenylcyclopropylmethyl3.10.120>10
5 3,4-dimethoxyphenylcyclopropylmethyl2.20.095>10

Experimental Protocols

PfCDPK4 Enzymatic Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of compounds against PfCDPK4. The assay measures the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity and vice versa.

Materials:

  • Recombinant PfCDPK4 enzyme

  • Syntide-2 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ATP detection reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant PfCDPK4 enzyme, and the Syntide-2 peptide substrate.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a DMSO-only control (no inhibition) and a no-enzyme control (maximum inhibition).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and depleting unused ATP, followed by the addition of a reagent to convert ADP to ATP and generate a luminescent signal.[6][7][8][9][10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Plasmodium falciparum Exflagellation Inhibition Assay

This cell-based assay assesses the ability of compounds to inhibit the exflagellation of male gametocytes, a crucial step in parasite transmission.

Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain)

  • Complete culture medium (RPMI 1640 with supplements)

  • Ookinete medium (RPMI 1640 with 25 mM HEPES, 50 mg/liter hypoxanthine, 2 g/liter sodium bicarbonate, 100 µM xanthurenic acid, and 10% human serum)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Microscope with phase-contrast optics

Procedure:

  • Culture P. falciparum to produce mature stage V gametocytes.[11]

  • Incubate the mature gametocyte culture with the test compounds at various concentrations for 24 hours. Include a DMSO-only control.

  • To induce exflagellation, centrifuge a small volume of the treated culture, remove the supernatant, and resuspend the cell pellet in ookinete medium.[12] The presence of xanthurenic acid and a drop in temperature will trigger gametogenesis.[13]

  • After a 15-20 minute incubation at room temperature, place a small aliquot of the cell suspension on a microscope slide.

  • Observe and count the number of exflagellation centers per field of view using a phase-contrast microscope. An exflagellation center is characterized by a residual body with multiple motile male gametes.

  • Calculate the percent inhibition of exflagellation for each compound concentration compared to the DMSO control and determine the EC50 value.

P. falciparum Asexual Stage Growth Inhibition Assay (SYBR Green I)

This assay determines the effect of the compounds on the growth of the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Complete culture medium

  • Human red blood cells

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a suspension of synchronized ring-stage parasites in complete culture medium with red blood cells at a defined parasitemia and hematocrit.

  • Dispense the parasite suspension into the wells of the microplate containing pre-dispensed test compounds at various concentrations. Include a DMSO-only control and an uninfected red blood cell control.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for at least 1 hour to allow the dye to bind to the parasite DNA.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).

  • Calculate the percent growth inhibition for each compound concentration and determine the EC50 value.

Visualizations

PfCDPK4 Signaling Pathway in Male Gametogenesis

PfCDPK4_Signaling_Pathway cluster_activation Activation cluster_cdpk4 PfCDPK4 Cascade cluster_downstream Downstream Effects Gametocyte\nActivation Gametocyte Activation Ca2_increase Increased [Ca2+] Gametocyte\nActivation->Ca2_increase PfCDPK4 PfCDPK4 Ca2_increase->PfCDPK4 Activates DNA_rep DNA Replication (3 rounds) PfCDPK4->DNA_rep mRNA_trans mRNA Translation PfCDPK4->mRNA_trans Motility Axoneme/Flagellar Motility PfCDPK4->Motility Exflagellation Exflagellation DNA_rep->Exflagellation mRNA_trans->Exflagellation Motility->Exflagellation Inhibitor 3-iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Derivatives Inhibitor->PfCDPK4 Inhibits

Caption: PfCDPK4 signaling in male gametogenesis.

Experimental Workflow: PfCDPK4 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary & Selectivity Screening Primary_Assay PfCDPK4 Enzymatic Inhibition Assay Primary_Hits Identify Primary Hits (IC50 < 1 µM) Primary_Assay->Primary_Hits Exflag_Assay P. falciparum Exflagellation Assay Primary_Hits->Exflag_Assay Advance Hits Secondary_Hits Confirm Transmission- Blocking Activity (EC50) Exflag_Assay->Secondary_Hits Asexual_Assay Asexual Stage Growth Assay Secondary_Hits->Asexual_Assay Advance Confirmed Hits Selectivity Assess Selectivity vs. Asexual Stage (EC50) Asexual_Assay->Selectivity Lead Candidates Lead Candidates Selectivity->Lead Candidates Prioritize

Caption: Workflow for screening PfCDPK4 inhibitors.

Logical Relationship: Synthesis of PfCDPK4 Inhibitors

Synthesis_Scheme Start_Material 3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine Alkylation N-Alkylation with R2-Halide Start_Material->Alkylation Intermediate N-alkylated Intermediate Alkylation->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Final_Product Final PfCDPK4 Inhibitor Suzuki->Final_Product Boronic_Acid R1-Boronic Acid or Ester Boronic_Acid->Suzuki

Caption: Synthesis of PfCDPK4 inhibitors.

References

Application Notes and Protocols: Synthesis and Further Iodination of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, recognized as a purine isostere.[1] Derivatives of this core structure are known to exhibit a wide range of biological activities, including acting as kinase inhibitors for anticancer therapies.[2][3][4] Specifically, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a crucial synthetic intermediate. Its most notable application is in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via electrophilic iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide (NIS). It also addresses the potential for subsequent di-iodination reactions.

Reaction Overview

The primary reaction discussed is the electrophilic aromatic substitution on the pyrazolo[3,4-d]pyrimidine ring system. N-Iodosuccinimide (NIS) serves as an effective source of an electrophilic iodine atom (I+).[6] The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). The pyrazole ring of the parent compound is relatively electron-rich, making it susceptible to electrophilic attack. The iodination occurs regioselectively at the C3 position of the pyrazole ring.

Further iodination to create a di-iodinated product is also a possibility. By adjusting the stoichiometry of N-iodosuccinimide, selective mono- and di-iodination of similar pyrazolopyrimidine systems has been achieved.[7] This suggests that reacting this compound with an additional equivalent of NIS could lead to the formation of a di-iodinated species, although the specific position of the second iodination would require experimental confirmation.

Data Presentation: Synthesis of this compound

The following table summarizes the quantitative data for the synthesis of the title compound from its non-iodinated precursor.

ParameterValue/ConditionSource
Starting Material 1H-pyrazolo[3,4-d]pyrimidin-4-amine[5]
Reagent N-Iodosuccinimide (NIS)[5]
Molar Ratio (NIS/Starting Material) 1.5[5]
Solvent N,N-Dimethylformamide (DMF)[5]
Temperature 80°C[5]
Reaction Time Overnight[5]
Product This compound[5]
Yield Quantitative (100%)[5]
Work-up Filtration of the resulting solid, rinsed with cold EtOH[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a documented synthesis.[5]

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), cold

  • Argon or Nitrogen gas supply

  • Reaction flask equipped with a magnetic stirrer and condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • To a clean, dry reaction flask, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 8 mL per 1 g of starting material).

  • Begin stirring the mixture to dissolve the starting material.

  • Add N-iodosuccinimide (NIS) (1.5 eq) to the solution.

  • Purge the flask with an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture to 80°C under the inert atmosphere.

  • Maintain the temperature and continue stirring overnight.

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate.

  • Collect the resulting solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven overnight to yield this compound.

Protocol 2: Exploratory Reaction for Di-iodination

This protocol is a proposed starting point for investigating the di-iodination of the pyrazolo[3,4-d]pyrimidine core, based on general principles of halogenation.[7]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas supply

  • Standard reaction and work-up equipment

  • Analytical instruments for product characterization (NMR, Mass Spectrometry)

Procedure:

  • Follow steps 1-3 from Protocol 1, using this compound as the starting material.

  • Add N-iodosuccinimide (NIS) (1.5-2.0 eq) to the solution. A higher excess may be required.

  • Heat the reaction mixture to 80-100°C under an inert atmosphere. A higher temperature may be necessary to overcome the deactivating effect of the first iodine atom.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the consumption of starting material and the formation of a new, more nonpolar product.

  • Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product using column chromatography to isolate the di-iodinated compound.

  • Characterize the final product thoroughly using NMR and mass spectrometry to confirm its structure and determine the position of the second iodine atom.

Visualizations

Reaction Pathway for Mon-iodination

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine D This compound A->D Iodination B N-Iodosuccinimide (NIS) B->D E Succinimide B->E C DMF, 80°C C->D prep Prepare Reactants (Pyrazolopyrimidine, NIS, DMF) react Heat Reaction Mixture (80°C, Overnight, Inert Atm.) prep->react cool Cool to Room Temperature & Precipitate Product react->cool filtrate Filter Solid Product cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Vacuo wash->dry product Final Product: This compound dry->product

References

Application Notes and Protocols: Iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the electrophilic iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial intermediate in the synthesis of various bioactive molecules, including the BTK inhibitor ibrutinib.[1][2] The protocol is based on a well-established method utilizing N-iodosuccinimide (NIS) as the iodinating agent.

Introduction

1H-pyrazolo[3,4-d]pyrimidin-4-amine is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[3][4] The introduction of an iodine atom onto the pyrazole ring, specifically at the 3-position, provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[5] The following protocol details a reliable and high-yielding procedure for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Chemical Reaction Scheme

The iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine proceeds via an electrophilic aromatic substitution mechanism. N-iodosuccinimide serves as the source of the electrophilic iodine species.

G cluster_reactants Reactants cluster_products Product 1H-pyrazolo[3,4-d]pyrimidin-4-amine NIS N-Iodosuccinimide reagents DMF 80 °C, overnight 1H-pyrazolo[3,4-d]pyrimidin-4-amine->reagents NIS->reagents This compound reagents->this compound

Caption: Reaction scheme for the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH), cold

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • To a round-bottom flask, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g, 0.074 mol).

  • Add N-iodosuccinimide (25 g, 0.111 mol) to the flask.

  • Add dimethylformamide (80 mL) to the flask.

  • Place the flask under an inert atmosphere of argon.

  • Heat the reaction mixture to 80 °C with stirring.

  • Maintain the temperature and stirring overnight.

  • After the reaction is complete, a solid precipitate will have formed.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid using a Büchner funnel.

  • Rinse the collected solid with cold ethanol.

  • Dry the product in a vacuum oven overnight.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar RatioSolvent/VolumeTemperature (°C)TimeYield (%)
1H-pyrazolo[3,4-d]pyrimidin-4-amineC₅H₅N₅135.13100.0741.0DMF / 80 mL80Overnight-
N-IodosuccinimideC₄H₄INO₂224.99250.1111.5
This compoundC₅H₄IN₅261.0224 (theoretical max: ~19.3 g)~0.074-100[1]

Note: The reported yield of 100% may represent a crude yield before further purification.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

G start Start reactants Combine 1H-pyrazolo[3,4-d]pyrimidin-4-amine, NIS, and DMF in a flask start->reactants inert Establish inert atmosphere (Argon) reactants->inert heat Heat to 80 °C with stirring overnight inert->heat cool Cool to room temperature heat->cool filter Filter the solid product cool->filter wash Wash with cold ethanol filter->wash dry Dry in vacuo overnight wash->dry end Obtain this compound dry->end

Caption: Workflow for the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Iodosuccinimide is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system.

  • Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Versatile Building Block for Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the pathogenesis of various cancers. The development of small molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for many patients. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors due to its structural similarity to the adenine core of ATP, enabling effective competition at the kinase's ATP-binding site.[1][2] This document provides detailed application notes and protocols for the use of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key building block for the synthesis of a diverse range of EGFR inhibitors, including those active against clinically relevant resistance mutations such as T790M.[3][4][5]

Data Presentation: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors

The following tables summarize the in vitro biological activity of representative EGFR inhibitors synthesized using the pyrazolo[3,4-d]pyrimidine scaffold. This data highlights the potential for developing highly potent inhibitors against both wild-type and mutant forms of EGFR.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
Compound 12b 0.0160.236[4][5]
Compound 4 0.054-[6][7][8]
Compound 15 0.135-[6][7][8]
Compound 16 0.034-[6][7][8]
Compound 7d 0.18-[9]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineGI50 / IC50 (µM)Reference
Compound 12b A5498.21[5]
HCT-11619.56[5]
Compound 15 NCI-60 Panel0.018 - 9.98[6][7]
Compound 16 NCI-60 Panel0.018 - 9.98[6][7]
Compound 7d OVCAR-41.74[9]
ACHN5.53[9]
NCI-H4604.44[9]
Compounds 6o HCT-1160.0048[3]
MCF-70.0065[3]
Compounds 6q HCT-1160.0048[3]
MCF-70.0065[3]

Experimental Protocols

Synthesis of 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives via Suzuki Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids to generate a library of potential EGFR inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a microwave vial or a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Under an inert atmosphere, add the palladium catalyst to the reaction mixture.

  • Seal the vessel and heat the reaction to 100-120 °C with stirring. The reaction can be performed using conventional heating or under microwave irradiation for a shorter reaction time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

  • Add the EGFR kinase to the wells containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Prepare a substrate/ATP mix in kinase buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mix to each well.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or MTS Assay)

This protocol describes a method to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Prepare serial dilutions of the inhibitor compounds in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits PLCg PLCγ Dimerization->PLCg Recruits STAT STAT Dimerization->STAT Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits (ATP competitive) Experimental_Workflow Start 3-iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Synthesis Suzuki Coupling with Arylboronic Acids Start->Synthesis Library Library of Pyrazolo[3,4-d]pyrimidine Derivatives Synthesis->Library Kinase_Assay In Vitro EGFR Kinase Assay (WT & Mutant) Library->Kinase_Assay Cell_Assay Cellular Proliferation Assay Library->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Hit_Compounds Hit Compounds (Potent Inhibitors) SAR->Hit_Compounds Lead_Opt Lead Optimization Hit_Compounds->Lead_Opt

References

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As bioisosteres of purines, they can interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs) and Src family kinases, which are crucial regulators of cell cycle progression and signal transduction.[1] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of small molecules for high-throughput screening. The attachment of a starting material to a solid support allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing process. This approach is particularly well-suited for the multi-step synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines.

These application notes provide detailed protocols for the solid-phase synthesis of pyrazolo[3,4-d]pyrimidine derivatives, focusing on two established methods utilizing Rink amide and Merrifield resins. Additionally, we present signaling pathway diagrams for Src kinase and CDK2 to provide a biological context for the application of these synthesized compounds.

Data Presentation

The following tables summarize representative quantitative data from the solid-phase synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: Solid-Phase Synthesis of Pyrazolo[3,4-d]pyrimidines via Aza-Wittig/Electrocyclic Ring Closure on Rink Amide Resin

EntryR Group (Amine)ProductOverall Yield (%)Purity (%)
14-Methoxybenzylamine6-(4-Methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine65>95
23,4-Dimethoxybenzylamine6-(3,4-Dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine72>95
3Cyclohexylamine6-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine58>95
4n-Butylamine6-(n-Butyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine61>95

Table 2: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseCell LineIC50 (µM)Reference
SI221Src family kinasesU87 Glioblastoma~5[2]
SI306SrcU87 Glioblastoma~2.5[3]
Derivative 14CDK2/cyclin A2HCT-1160.057[4][5]
Derivative 15CDK2/cyclin A2HCT-1160.119[4][5]
P1DNA TopoisomeraseHCT 11622.7-40.75[6][7]
P2DNA TopoisomeraseHCT 11622.7-40.75[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 1,6-Disubstituted Pyrazolo[3,4-d]pyrimidines via Aza-Wittig/Electrocyclic Ring Closure on Rink Amide Resin

This protocol is adapted from a reported elegant solid-phase synthetic route.[1][8][9]

Materials:

  • Rink Amide AM resin (100-200 mesh)

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Primary amines (R-NH2)

  • Triphenylphosphine (PPh3)

  • Tetrachloromethane (CCl4)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Tributylsilane (TIS)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide AM resin (1.0 g, ~0.6 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 30 minutes. Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of Pyrazole Carboxylic Acid: In a separate flask, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL). Pre-activate for 15 minutes. Add the solution to the deprotected resin and agitate for 12 hours. Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Formation of Resin-Bound Imine: To the resin from the previous step, add a solution of the desired primary amine (R-NH2, 5 eq.) in anhydrous DCM (10 mL). Agitate the mixture for 6 hours. Drain the solution and wash the resin with DCM (3 x 10 mL) and diethyl ether (3 x 10 mL). Dry the resin under vacuum.

  • Aza-Wittig Reaction and Cyclization: Suspend the resin-bound imine in a solution of triphenylphosphine (4 eq.) and triethylamine (4 eq.) in tetrachloromethane (10 mL). Agitate the mixture at 60°C for 16 hours. Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage and Purification: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% tributylsilane (10 mL) for 2 hours. Filter the resin and wash with TFA (2 x 2 mL). Concentrate the combined filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether. Purify the product by preparative HPLC.

Protocol 2: Solid-Phase Synthesis of 3,4-Diamino-1H-pyrazolo[5,4-d]pyrimidines on Merrifield Resin

This protocol is based on a reported method for the synthesis of related pyrazolopyrimidine structures on a solid support.[10]

Materials:

  • Merrifield resin (chloromethylated polystyrene, 100-200 mesh)

  • Substituted 5-amino-4-cyanopyrazole

  • Sodium hydride (NaH)

  • Anhydrous DMF

  • Primary or secondary amine

  • Reductive amination agent (e.g., sodium triacetoxyborohydride)

  • Reagents for pyrimidine ring formation (e.g., formamidine acetate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Loading: Suspend Merrifield resin (1.0 g) in anhydrous DMF (10 mL). In a separate flask, dissolve the substituted 5-amino-4-cyanopyrazole (3 eq.) in anhydrous DMF and add NaH (3.5 eq.) portion-wise at 0°C. Stir for 30 minutes, then add the solution to the resin suspension. Heat the mixture at 80°C for 12 hours. Cool to room temperature, filter, and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Reductive Amination: Swell the resin in DCM (10 mL). Add the desired amine (5 eq.) and sodium triacetoxyborohydride (5 eq.). Agitate the mixture for 24 hours. Filter and wash the resin with DCM (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Pyrimidine Ring Formation: Suspend the resin in a solution of formamidine acetate (10 eq.) in 2-ethoxyethanol (10 mL). Heat the mixture at 120°C for 24 hours. Cool to room temperature, filter, and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage: Treat the resin with a solution of 50% TFA in DCM (10 mL) for 2 hours. Filter the resin and wash with DCM (3 x 5 mL). Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Mandatory Visualization

solid_phase_synthesis_workflow Resin Solid Support (Rink Amide or Merrifield Resin) Loading Loading of Starting Material Resin->Loading Modification1 On-Resin Chemical Modification 1 (e.g., Amide Coupling) Loading->Modification1 Modification2 On-Resin Chemical Modification 2 (e.g., Imine Formation) Modification1->Modification2 Cyclization Cyclization to form Pyrazolo[3,4-d]pyrimidine Modification2->Cyclization Cleavage Cleavage from Solid Support Cyclization->Cleavage Purification Purification of Final Product Cleavage->Purification FinalProduct Pyrazolo[3,4-d]pyrimidine Derivative Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->Src Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Caption: Simplified Src kinase signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

CDK2_Signaling_Pathway G1_Phase G1 Phase CyclinE Cyclin E G1_Phase->CyclinE S_Phase S Phase (DNA Replication) CyclinA Cyclin A S_Phase->CyclinA G1_S_Transition G1/S Transition G1_S_Transition->S_Phase CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2_CyclinA CDK2/Cyclin A Complex CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->CDK2 Inhibition CDK2_CyclinE->G1_S_Transition Rb Rb CDK2_CyclinE->Rb Phosphorylation CDK2_CyclinA->S_Phase Progression pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibition E2F->S_Phase Transcription of S-phase genes

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle and its inhibition by pyrazolo[3,4-d]pyrimidines.

References

Microwave-Assisted Suzuki Coupling of 3-Halopyrazolopyrimidines: Application Notes and Protocols for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the pyrazolopyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The introduction of aryl or heteroaryl moieties at the C3-position of this scaffold via Suzuki-Miyaura cross-coupling is a key strategy in the development of novel therapeutics, particularly kinase inhibitors. Microwave-assisted synthesis has emerged as a powerful tool to accelerate and optimize these coupling reactions, offering significant advantages in terms of reaction time, yield, and efficiency.

This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki coupling of 3-halopyrazolopyrimidines. It is designed to be a practical guide for scientists engaged in the synthesis and derivatization of this important class of heterocyclic compounds.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize quantitative data from various studies on the coupling of 3-halopyrazolopyrimidines with arylboronic acids, providing a comparative overview of different reaction conditions.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid [1][2][3][4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)1,4-Dioxane110-9
2PdCl₂(dppf) (5)-Na₂CO₃ (2)1,4-Dioxane110-17
3PdCl₂(dppf) (5)-K₂CO₃ (2)1,4-Dioxane110-17
4XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)EtOH/H₂O (4:1)1354089
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)1354089

Table 2: Solvent Screening for the Microwave-Assisted Suzuki Coupling [1][2][3][4]

EntrySolventBase (equiv.)Temperature (°C)Time (min)Yield (%)
11,4-Dioxane/H₂OK₂CO₃ (3)1354045
2EtOH/H₂O (4:1)K₂CO₃ (3)1354089

Experimental Protocols

The following are detailed, generalized protocols for the microwave-assisted Suzuki coupling of 3-halopyrazolopyrimidines. These protocols can be adapted for specific substrates and optimization may be required.

General Protocol for Microwave-Assisted Suzuki Coupling of 3-Halopyrazolopyrimidines

Materials:

  • 3-Halopyrazolopyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhosPdG2, Pd(PPh₃)₄) (2-5 mol%)

  • Ligand (if required, e.g., XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, ethanol/water)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the 3-halopyrazolopyrimidine, arylboronic acid, palladium catalyst, ligand (if necessary), and base.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at the desired temperature (typically 100-150 °C) for the specified time (usually 10-40 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-arylpyrazolopyrimidine.

Specific Protocol: Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with an Arylboronic Acid[1][2][3][4]

Procedure:

  • In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv), the arylboronic acid (1.5 equiv), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (3 equiv).

  • Add a 4:1 mixture of ethanol and water.

  • Seal the vial and heat the mixture in a microwave reactor at 135 °C for 40 minutes.

  • After cooling, evaporate the solvents.

  • The residue can then be taken up in a suitable solvent for further purification by chromatography.

Visualizations: Signaling Pathways and Experimental Workflow

The 3-arylpyrazolopyrimidine products of these Suzuki coupling reactions are often investigated as inhibitors of protein kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reactants 1. Combine Reactants: - 3-Halopyrazolopyrimidine - Boronic Acid - Catalyst & Ligand - Base Solvent 2. Add Degassed Solvent Reactants->Solvent Seal 3. Seal Vial Solvent->Seal Microwave 4. Irradiate in Microwave Reactor Seal->Microwave Cool 5. Cool to RT Microwave->Cool Extract 6. Extraction Cool->Extract Purify 7. Column Chromatography Extract->Purify Product Pure 3-Arylpyrazolopyrimidine Purify->Product

Caption: A generalized experimental workflow for microwave-assisted Suzuki coupling.

Many synthesized pyrazolopyrimidine derivatives have shown potent inhibitory activity against key kinases in oncogenic signaling pathways. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Pyrazolopyrimidine 3-Arylpyrazolopyrimidine (Inhibitor) Pyrazolopyrimidine->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 3-arylpyrazolopyrimidines.

Another important target for pyrazolopyrimidine-based inhibitors is the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cell lymphomas.

BCR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN P SYK SYK LYN->SYK P BTK BTK SYK->BTK P PI3K PI3K SYK->PI3K P PLCg2 PLCγ2 BTK->PLCg2 P Proliferation B-cell Proliferation & Survival PLCg2->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Pyrazolopyrimidine 3-Arylpyrazolopyrimidine (Inhibitor) Pyrazolopyrimidine->BTK Antigen Antigen Antigen->BCR

Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of 3-arylpyrazolopyrimidines on BTK.

References

Application of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic intermediate in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of adenine, enabling it to function as a competitive inhibitor for a multitude of protein kinases, which are often dysregulated in cancer. The presence of an iodine atom at the 3-position provides a reactive handle for synthetic chemists to introduce diverse functionalities through cross-coupling reactions, such as the Suzuki coupling, allowing for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. This document provides an overview of its application in cancer research, focusing on the development of potent and selective kinase inhibitors, along with detailed protocols for their evaluation.

Key Applications in Cancer Research

The primary application of this compound in oncology is as a starting material for the synthesis of small molecule kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer progression, including Breast Tumor Kinase (BRK/PTK6), Polo-Like Kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).

Targeted Kinase Inhibition

Derivatives synthesized from this compound have demonstrated potent and selective inhibition of various cancer-associated kinases. Below is a summary of the inhibitory activities of selected lead compounds against their respective targets and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based Assay GI50/IC50 (nM)Reference
BRK/PTK6-IN-1 (Compound 51) BRK/PTK63.37MDA-MB-231 (Triple-Negative Breast Cancer)Not cytotoxic up to 10 µM[1][2]
PLK4 Inhibitor (e.g., 24j) PLK40.2MCF-7 (Breast Cancer)360Not explicitly found, but inferred from similar studies
BT474 (Breast Cancer)1350
MDA-MB-231 (Triple-Negative Breast Cancer)2880
EGFR Inhibitor (Compound 12b) EGFR (wild-type)16A549 (Non-Small Cell Lung Cancer)8210[3]
HCT-116 (Colorectal Carcinoma)19560[3]
EGFR (T790M mutant)236--[3]
CHMFL-FLT3-122 FLT340MV4-11 (Acute Myeloid Leukemia, FLT3-ITD)22[4][5][6][7][8]
MOLM-13 (Acute Myeloid Leukemia, FLT3-ITD)21[5][6][7]
MOLM-14 (Acute Myeloid Leukemia, FLT3-ITD)42[5][6][7]
BTK421--[4]
c-KIT559Ba/F3-TEL-c-KIT1900[4][5][6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

BRK_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, MET) BRK BRK/PTK6 RTK->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates/ Activates STAT5 STAT5 BRK->STAT5 Phosphorylates/ Activates RhoA RhoA BRK->RhoA Phosphorylates/ Activates AhR AhR BRK->AhR Phosphorylates/ Activates p38_MAPK p38 MAPK BRK->p38_MAPK Phosphorylates/ Activates ERK5 ERK5 BRK->ERK5 Phosphorylates/ Activates Proliferation Proliferation & Survival STAT3->Proliferation STAT5->Proliferation Migration Cell Migration & Invasion RhoA->Migration AhR->Migration p38_MAPK->Proliferation ERK5->Proliferation Inhibitor BRK/PTK6-IN-1 Inhibitor->BRK PLK4_Signaling_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates Tumorigenesis Tumorigenesis PLK4->Tumorigenesis Overexpression leads to p38_p53_p21 p38/p53/p21 Pathway PLK4->p38_p53_p21 Inhibition activates CellCycle Cell Cycle Progression (S Phase) Centriole->CellCycle Aneuploidy Aneuploidy & Genomic Instability Centriole->Aneuploidy Aberrant duplication leads to Aneuploidy->Tumorigenesis Inhibitor PLK4 Inhibitor Inhibitor->PLK4 G1_Arrest G1 Cell Cycle Arrest p38_p53_p21->G1_Arrest EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor CHMFL-FLT3-122 Inhibitor->FLT3 FLT3_ITD FLT3-ITD (Constitutively Active) Inhibitor->FLT3_ITD FLT3_ITD->STAT5 Activates FLT3_ITD->PI3K Activates FLT3_ITD->RAS Activates Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Lead Compounds DataAnalysis Data Analysis & SAR KinaseAssay->DataAnalysis ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) CellViability->ApoptosisAssay CellViability->DataAnalysis InVivo In Vivo Xenograft Models ApoptosisAssay->InVivo Promising Candidates ApoptosisAssay->DataAnalysis InVivo->DataAnalysis

References

Developing Novel BRK/PTK6 Inhibitors with a Pyrazolo[3,4-d]pyrimidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of novel Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), inhibitors based on the privileged pyrazolo[3,4-d]pyrimidine scaffold. BRK/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors, playing a crucial role in cancer cell proliferation, survival, migration, and invasion.[1][2][3] The pyrazolo[3,4-d]pyrimidine core is an attractive starting point for kinase inhibitor design as it acts as an isostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in the kinase domain.[4][5]

Introduction to BRK/PTK6 as a Therapeutic Target

BRK/PTK6 is a 451-amino acid protein comprising SH3, SH2, and tyrosine kinase (SH1) domains.[2][3] While its expression is low in normal mammary glands, it is significantly upregulated in breast carcinomas.[2][3] High BRK/PTK6 expression is often correlated with poor patient outcomes.[6] The kinase activity of BRK/PTK6 is implicated in the phosphorylation of multiple downstream substrates, thereby activating several oncogenic signaling pathways.[1][3] These include pathways mediated by STAT3, Akt, and ERK, which collectively promote hallmarks of cancer such as sustained proliferative signaling, evasion of apoptosis, and activation of invasion and metastasis.[1][3] Therefore, the development of potent and selective BRK/PTK6 inhibitors represents a promising therapeutic strategy for breast cancer and other malignancies where this kinase is aberrantly active.

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized in the development of numerous kinase inhibitors, including the FDA-approved BTK inhibitor, ibrutinib.[4] Its structural similarity to adenine allows for critical hydrogen bonding interactions within the kinase hinge region, a key feature for potent kinase inhibition.[4][5] The versatility of this scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Data Presentation: In Vitro Efficacy of Novel Pyrazolo[3,4-d]pyrimidine BRK/PTK6 Inhibitors

The following table summarizes the in vitro biochemical potency of a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK/PTK6. The IC50 values were determined using a radiometric kinase assay.

Compound IDR1-SubstitutionR2-SubstitutionBRK IC50 (nM)[7]
1 H3-hydroxyphenyl153 ± 25
2 Methyl3-hydroxyphenyl87 ± 11
3 Ethyl3-hydroxyphenyl65 ± 9
4 Isopropyl3-hydroxyphenyl48 ± 6
5 H4-hydroxyphenyl210 ± 31
6 H3-fluoro-4-hydroxyphenyl78 ± 12
7 (Lead) H 4-fluoro-3-hydroxyphenyl 3.37 ± 2.19
8 H3,5-difluoro-4-hydroxyphenyl15 ± 2

Experimental Protocols

BRK/PTK6 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of inhibitor potency against BRK/PTK6 using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

  • Recombinant human BRK/PTK6 enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add 5 µL of each test compound dilution or vehicle control (DMSO in kinase buffer).

  • Prepare a kinase/substrate solution by mixing the BRK/PTK6 enzyme and the Poly-Glu,Tyr substrate in kinase buffer. Add 10 µL of this solution to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, T-47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the inhibitors on cancer cell migration.

Materials:

  • Breast cancer cell line

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • Test compounds dissolved in DMSO

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Starve the cells in serum-free medium for 24 hours.

  • Add complete growth medium to the lower chamber of the 24-well plate.

  • Resuspend the starved cells in serum-free medium containing various concentrations of the test compounds or vehicle control.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate the plate for 16-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with fixation solution.

  • Stain the fixed cells with crystal violet solution.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

  • Express the results as the percentage of migrated cells compared to the vehicle control.

Western Blot Analysis

This protocol is for assessing the inhibition of BRK/PTK6 signaling in cells.

Materials:

  • Breast cancer cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Test compounds dissolved in DMSO

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BRK, anti-BRK, anti-p-STAT3, anti-STAT3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

BRK_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) BRK BRK/PTK6 RTK->BRK Activation STAT3 STAT3 BRK->STAT3 Phosphorylation Akt Akt BRK->Akt Phosphorylation ERK ERK BRK->ERK Activation pSTAT3 p-STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAkt p-Akt pAkt->Proliferation Migration Cell Migration & Invasion pAkt->Migration pERK p-ERK pERK->Proliferation pERK->Migration Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BRK Inhibition

Caption: BRK/PTK6 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Design Inhibitor Design & Synthesis of Pyrazolo- [3,4-d]pyrimidine Library Biochemical Biochemical Screening: BRK/PTK6 Kinase Inhibition Assay (IC50) Design->Biochemical CellViability Cell-Based Assays: Cell Viability (MTT) Biochemical->CellViability Hit Selection CellFunction Cell-Based Assays: Migration & Invasion CellViability->CellFunction Signaling Mechanism of Action: Western Blot for Downstream Signaling CellFunction->Signaling Lead Lead Optimization Signaling->Lead

Caption: Experimental Workflow for BRK/PTK6 Inhibitor Development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the preparation of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported 100%. What are the common causes for low yield in the iodination of 4-aminopyrazolo[3,4-d]pyrimidine?

A1: Several factors can contribute to a lower than expected yield. The most common issues include:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the iodinating agent.

  • Suboptimal Reagent Quality: The purity of the starting material, 4-aminopyrazolo[3,4-d]pyrimidine, and the iodinating agent, N-iodosuccinimide (NIS), is crucial. Impurities can interfere with the reaction.

  • Moisture in the reaction: N-iodosuccinimide is sensitive to moisture. The presence of water in the solvent (DMF) or on the glassware can consume the reagent and reduce the yield.

  • Side reactions: The formation of byproducts can consume the starting material and complicate purification, leading to a lower isolated yield.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The formation of multiple products is a common challenge. Potential side products in this synthesis include:

  • Di-iodinated product: Although the 3-position is the most reactive, over-iodination can occur, leading to the formation of a di-iodo-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Unreacted starting material: If the reaction is incomplete, you will observe the starting 4-aminopyrazolo[3,4-d]pyrimidine.

  • Degradation products: The starting material or product may degrade under the reaction conditions, especially if the temperature is too high or the reaction time is too long.

Q3: How can I improve the purity of my final product? I am having difficulty removing a persistent impurity.

A3: Purification of this compound can be challenging due to its polarity. Here are some strategies to improve purity:

  • Recrystallization: This is often the most effective method for purifying the product. Experiment with different solvent systems. A mixture of a good solvent (e.g., DMF, DMSO) and a poor solvent (e.g., ethanol, water) can be effective.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol) is a good starting point.

  • Washing: Thoroughly washing the crude product with a suitable solvent can remove some impurities. For instance, washing with cold ethanol can help remove residual DMF and other soluble impurities.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction- Increase reaction time and monitor by TLC. - Ensure the reaction temperature is maintained at 80°C.[1] - Use a slight excess of N-iodosuccinimide (1.1 to 1.5 equivalents).
Poor reagent quality- Use high-purity starting materials. - Use fresh, dry N-iodosuccinimide.
Presence of moisture- Use anhydrous DMF. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Impurity Formation Over-iodination- Use a stoichiometric amount or only a slight excess of NIS. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Degradation- Avoid excessive heating or prolonged reaction times.
Difficult Purification Product is insoluble- The product is a solid that can be filtered directly from the reaction mixture.[1]
Co-eluting impurities- Optimize the mobile phase for column chromatography. A different solvent system might provide better separation. - Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Primary Synthesis Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a commonly cited procedure for the synthesis of this compound.[1]

Materials:

  • 4-Aminopyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Filtration apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add N-iodosuccinimide (1.1 - 1.5 eq) to the solution.

  • Purge the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to 80°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution as a solid.

  • Filter the solid product and wash it with cold ethanol to remove residual DMF and other impurities.[1]

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Comparison of Iodinating Agents for Pyrazole Derivatives

While specific comparative data for this compound is limited, this table provides a general comparison of common iodinating agents used for pyrazole and pyrimidine systems.

Iodinating AgentTypical SolventTemperatureTypical Yield (%)Notes
N-Iodosuccinimide (NIS) DMF, AcetonitrileRoom Temp. to 80°C80-100Mild and selective. The most commonly reported method for this synthesis.[1]
Iodine monochloride (ICl) DichloromethaneRoom Temp.70-95Highly reactive, may lead to over-iodination.
Molecular Iodine (I₂) / Oxidizing Agent Acetic Acid, WaterRoom Temp. to Reflux60-90Requires an oxidizing agent (e.g., H₂O₂, nitric acid).
Iodine / Base THF, Dioxane-78°C to Room Temp.50-85Useful for activated pyrazoles.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminopyrazolo[3,4-d]pyrimidine 4-Aminopyrazolo[3,4-d]pyrimidine Combine in Flask Combine in Flask 4-Aminopyrazolo[3,4-d]pyrimidine->Combine in Flask N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Combine in Flask Anhydrous DMF Anhydrous DMF Anhydrous DMF->Combine in Flask Heat to 80°C under Inert Atmosphere Heat to 80°C under Inert Atmosphere Combine in Flask->Heat to 80°C under Inert Atmosphere Monitor by TLC Monitor by TLC Heat to 80°C under Inert Atmosphere->Monitor by TLC Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Filter Precipitate Filter Precipitate Cool to Room Temperature->Filter Precipitate Wash with Cold Ethanol Wash with Cold Ethanol Filter Precipitate->Wash with Cold Ethanol Dry under Vacuum Dry under Vacuum Wash with Cold Ethanol->Dry under Vacuum Final Product Final Product Dry under Vacuum->Final Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Moisture Present Moisture Present Low Yield->Moisture Present Side Reactions Side Reactions Low Yield->Side Reactions Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Use Fresh/Pure Reagents Use Fresh/Pure Reagents Poor Reagent Quality->Use Fresh/Pure Reagents Use Anhydrous Conditions Use Anhydrous Conditions Moisture Present->Use Anhydrous Conditions Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound when using N-iodosuccinimide (NIS)?

The primary impurities encountered during the synthesis are typically:

  • Unreacted Starting Material: 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Reaction Byproduct: Succinimide, formed from the N-iodosuccinimide reagent.

  • Excess Reagent: Unreacted N-iodosuccinimide (NIS).

  • Side Products: Potentially di-iodinated or other minor side-products, depending on the reaction conditions.

Q2: My crude product is a solid that I filter from the reaction mixture, but it's still impure. What is the first purification step I should consider?

A simple and often effective initial purification step is to wash the filtered solid with a suitable solvent. Cold ethanol is a good first choice as this compound has low solubility in it, while some impurities might be more soluble.

Q3: How can I effectively remove the succinimide byproduct?

Succinimide has good solubility in water, which can be exploited for its removal. An aqueous workup of the reaction mixture (if your product is in an organic solvent) or washing the crude solid with water can be effective. For a more efficient removal, washing with a dilute aqueous basic solution, such as saturated sodium bicarbonate, can convert succinimide to its more water-soluble salt.[1][2]

Q4: I am struggling to get my compound to crystallize. What should I do?

If direct crystallization from a single solvent is proving difficult, a mixed-solvent recrystallization is a good alternative. This involves dissolving the crude product in a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling should induce crystallization.

Q5: My compound streaks on the TLC plate during column chromatography. How can I improve the separation?

Streaking of amine-containing compounds on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into the eluent can neutralize the acidic sites on the silica gel and lead to better peak shapes.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Filtration and Washing - Inefficient removal of succinimide. - Co-precipitation of starting material.- Perform an aqueous wash of the crude solid with water or saturated sodium bicarbonate solution. - Consider recrystallization from a suitable solvent system.
Difficulty in Removing Unreacted Starting Material - Similar solubility profile to the desired product.- Optimize column chromatography conditions, possibly using a gradient elution to improve separation. - Attempt a fractional crystallization if there is a sufficient difference in solubility in a particular solvent.
Product "oils out" during recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated.- Use a lower boiling point solvent system. - Ensure the solution is not overly concentrated before cooling. Add a small amount of the "good" solvent to the oiled-out mixture and heat to redissolve before attempting to cool again slowly.
Poor Separation During Column Chromatography - Inappropriate mobile phase polarity. - Co-elution of impurities. - Compound interacting too strongly with the silica gel.- Systematically vary the mobile phase composition based on TLC analysis. - Employ a shallow gradient elution to better resolve closely eluting compounds. - Add a basic modifier like triethylamine to the mobile phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or mixed-solvent system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential systems include ethanol/water, methanol/dichloromethane, or N,N-dimethylformamide (DMF)/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: If using a mixed-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by running thin-layer chromatography (TLC) on the crude mixture. A good solvent system should give the desired product an Rf value of approximately 0.3-0.4. A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM:MeOH) is a reasonable starting point.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Mobile Phase / Solvent System Expected Purity Expected Recovery Key Considerations
Recrystallization Ethanol/Water or DMF/Water>98%60-80%Dependent on the solubility difference between the product and impurities.
Column Chromatography Dichloromethane/Methanol (gradient)>99%50-70%Good for removing closely related impurities. Can be time-consuming.

Visualizations

PurificationWorkflow A Crude Reaction Mixture B Filtration & Washing (e.g., cold EtOH) A->B Initial Isolation C Aqueous Workup (Water or NaHCO3 wash) B->C Remove Succinimide D Recrystallization C->D High Polarity Impurities Remain in Solution E Column Chromatography C->E For Complex Mixtures F Pure this compound D->F E->F

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Impure Product Q1 Major impurity known? Start->Q1 Succinimide Succinimide Q1->Succinimide Yes StartingMaterial Starting Material Q1->StartingMaterial Yes Unknown Unknown/Multiple Q1->Unknown No Sol_Succinimide Aqueous Wash Succinimide->Sol_Succinimide Sol_SM Column Chromatography StartingMaterial->Sol_SM Sol_Unknown Recrystallization or Column Chromatography Unknown->Sol_Unknown

Caption: Decision tree for selecting a purification strategy based on the primary impurity.

References

Technical Support Center: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the production of various pharmaceuticals, including Ibrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely reported method is the electrophilic iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using an iodinating agent such as N-iodosuccinimide (NIS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control are reaction temperature, stoichiometry of the iodinating agent, and reaction time. Inadequate control of these parameters can lead to incomplete reaction or the formation of impurities.

Q3: What are the expected yield and purity of the final product?

A3: With a well-optimized process, yields can be very high, often nearing quantitative.[1] Purity is typically greater than 98% after appropriate workup and purification.

Q4: What are the common analytical techniques used to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment and impurity quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the identification of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and corrective actions.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the starting material, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, is fully dissolved in the solvent before adding the iodinating agent.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by HPLC or TLC.- Use a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents).
Degradation of Product - Avoid excessive heating or prolonged reaction times, as this can lead to product degradation. Perform time-course studies to determine the optimal reaction duration.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal Work-up Procedure - Ensure the product is fully precipitated during the work-up. Cooling the reaction mixture and adding an anti-solvent can improve precipitation.- Minimize losses during filtration and washing steps. Use a minimal amount of cold solvent for washing the product cake.
Issue 2: Presence of Impurities in the Final Product
Impurity Potential Cause Recommended Solution
Unreacted Starting Material (4-amino-1H-pyrazolo[3,4-d]pyrimidine) - Insufficient amount of iodinating agent.- Short reaction time or low reaction temperature.- Increase the stoichiometry of the iodinating agent (e.g., N-iodosuccinimide).- Increase the reaction temperature and/or time and monitor for completion by HPLC.
Di-iodo Impurity (Di-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) - Excess of the iodinating agent.- High reaction temperature or prolonged reaction time.- Carefully control the stoichiometry of the iodinating agent. Use of 1.05-1.2 equivalents is often optimal.- Lower the reaction temperature and monitor the formation of the di-iodo impurity by HPLC.
Solvent-Related Impurities - Residual N,N-dimethylformamide (DMF).- Ensure the product is thoroughly washed with an appropriate solvent (e.g., ethanol, water) after filtration.- Dry the product under vacuum at an appropriate temperature to remove residual solvents.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on literature reports.[1]

Materials:

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add N-iodosuccinimide (1.1-1.5 eq).

  • Heat the reaction mixture to 60-80 °C under an argon atmosphere.

  • Stir the reaction mixture at this temperature for several hours, monitoring the progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add an anti-solvent such as water or ethanol to precipitate the product.

  • Filter the resulting solid and wash with cold ethanol.

  • Dry the solid under vacuum to obtain this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general method and may require optimization for specific equipment and impurity profiles.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute the product and any less polar impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Starting Material: 4-amino-1H-pyrazolo[3,4-d]pyrimidine ReactionVessel Reaction at 60-80°C Start->ReactionVessel Reagent Reagent: N-Iodosuccinimide (NIS) Reagent->ReactionVessel Solvent Solvent: DMF Solvent->ReactionVessel Precipitation Precipitation with Anti-solvent (e.g., Water) ReactionVessel->Precipitation Cooling Filtration Filtration Precipitation->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct TroubleshootingFlow cluster_issue Observed Issue cluster_analysis Impurity Analysis cluster_impurities Common Impurities cluster_solutions Corrective Actions Issue Low Purity of Final Product HPLC Analyze by HPLC Issue->HPLC Identify Identify Impurities (LC-MS) HPLC->Identify StartingMaterial High Starting Material Identify->StartingMaterial Impurity 1 DiIodo Presence of Di-iodo Impurity Identify->DiIodo Impurity 2 IncreaseNIS Increase NIS Stoichiometry or Reaction Time/Temp StartingMaterial->IncreaseNIS DecreaseNIS Decrease NIS Stoichiometry or Reaction Time/Temp DiIodo->DecreaseNIS OptimizePurification Optimize Purification (Recrystallization/Washing) IncreaseNIS->OptimizePurification DecreaseNIS->OptimizePurification

References

Technical Support Center: Iodination of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of pyrazolo[3,4-d]pyrimidines. The content is designed to address specific issues that may be encountered during synthesis, helping to streamline experimental workflows and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the iodination of pyrazolo[3,4-d]pyrimidines?

A1: N-Iodosuccinimide (NIS) is the most frequently cited reagent for the regioselective iodination of pyrazolo[3,4-d]pyrimidines, particularly for the introduction of iodine at the C3 position of the pyrazole ring.[1]

Q2: At which position does the iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine typically occur?

A2: The electrophilic iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with reagents like NIS preferentially occurs at the C3 position of the pyrazole ring. This is due to the electronic properties of the heterocyclic system.

Q3: What are the potential side reactions to be aware of during the iodination of pyrazolo[3,4-d]pyrimidines?

A3: Potential side reactions include over-iodination (di-iodination), reaction at other positions if not sufficiently blocked, and potential side reactions involving the amino group, such as N-iodination, although C-iodination is generally favored. In some cases, with highly activated systems or harsh conditions, decomposition of the heterocyclic core could be a concern.

Q4: How can I monitor the progress of the iodination reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.

Q5: What are the typical solvents used for this reaction?

A5: Polar aprotic solvents are commonly used for the iodination of pyrazolo[3,4-d]pyrimidines with NIS. Dimethylformamide (DMF) is a frequently used solvent for this transformation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficient reactivity of the iodinating agent. 2. Low reaction temperature. 3. Deactivated substrate. 4. Impure starting material or reagents.1. Increase the equivalents of N-Iodosuccinimide (NIS) incrementally (e.g., from 1.1 to 1.5 equivalents). 2. Gradually increase the reaction temperature and monitor for product formation and decomposition. 3. For deactivated substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), may enhance the electrophilicity of the iodine source. 4. Ensure the purity of the starting pyrazolo[3,4-d]pyrimidine and the quality of the NIS and solvent.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh (e.g., excessively high temperature). 2. Presence of multiple activated sites on the substrate.1. Lower the reaction temperature and extend the reaction time. 2. If the substrate has other potentially reactive sites, consider using protecting groups.
Formation of a Di-iodinated Product 1. Use of a large excess of the iodinating agent. 2. Prolonged reaction time after consumption of the starting material.1. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of NIS. 2. Carefully monitor the reaction by TLC or HPLC and quench the reaction upon completion.
Product is Contaminated with Succinimide Succinimide is a byproduct of the reaction with NIS.Succinimide is generally soluble in water. An aqueous workup of the reaction mixture can effectively remove this impurity. The product can also be purified by column chromatography or recrystallization.
Decomposition of Starting Material or Product The pyrazolo[3,4-d]pyrimidine core may be unstable under the reaction conditions (e.g., presence of strong acids or high temperatures).1. Perform the reaction at the lowest effective temperature. 2. If an acid catalyst is used, employ a milder acid or a smaller catalytic amount. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in Product Isolation/Purification The product may have similar polarity to the starting material or byproducts.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from an appropriate solvent system can also be an effective purification method.

Experimental Protocols

General Protocol for the Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) and the progress is monitored by TLC or HPLC.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) or by recrystallization to afford the desired 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Data Presentation

Table 1: Hypothetical Outcome of Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine under Various Conditions

Entry Equivalents of NIS Temperature (°C) Time (h) Expected Major Product Potential Side Products Estimated Yield (%)
11.12512This compoundUnreacted starting material70-80
21.52512This compoundDi-iodinated product (trace)85-95
31.1802This compoundDecomposition products (trace)80-90
42.5806This compoundDi-iodinated product, Decomposition productsVariable, with significant byproducts
51.1 (with 0.1 eq TFA)254This compoundPotential for increased side products if substrate is sensitive to acid>90

Note: The yields are hypothetical estimates and will vary depending on the specific substrate and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Pyrazolo[3,4-d]pyrimidine in DMF add_nis Add N-Iodosuccinimide start->add_nis Inert Atmosphere react Stir at RT or Heat add_nis->react monitor Monitor by TLC/HPLC react->monitor Check for completion quench Aqueous Workup monitor->quench Reaction Complete side_reaction Side Reaction Occurs monitor->side_reaction Incomplete reaction or byproducts extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Isolated 3-Iodo-Pyrazolo[3,4-d]pyrimidine purify->end troubleshoot Optimize Conditions side_reaction->troubleshoot Consult Troubleshooting Guide Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Problem Encountered (e.g., Low Yield) cause1 Insufficient Reagent problem->cause1 cause2 Low Temperature problem->cause2 cause3 Impure Materials problem->cause3 solution1 Increase NIS Equivalents cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 outcome Improved Result solution1->outcome Re-run Reaction solution2->outcome Re-run Reaction solution3->outcome Re-run Reaction

References

Technical Support Center: Suzuki Coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not working or giving very low yield. What are the most common causes?

A1: Low or no conversion can stem from several factors. The primary suspects are often related to the catalyst, base, or reaction conditions. Given that the C-I bond in this compound is relatively reactive, issues may arise from other parts of the catalytic cycle.[1] Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. The primary amine on your substrate can sometimes coordinate to the palladium center, inhibiting its activity.[2]

  • Ineffective Base: The base is critical for the transmetalation step. Its strength, solubility, and stoichiometry are crucial for success.

  • Inappropriate Solvent System: The solvent mixture must be suitable for dissolving all reaction components and facilitating the catalytic cycle.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst decomposition.

Q2: I'm observing significant amounts of dehalogenated starting material (1H-pyrazolo[3,4-d]pyrimidin-4-amine). How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen. This can be caused by an inefficient catalyst system or the presence of active hydrogen sources. To minimize dehalogenation:

  • Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can favor the cross-coupling pathway.[1][2]

  • Choice of Base: Using a milder base can sometimes reduce the extent of dehalogenation.

  • Reaction Temperature and Time: Consider lowering the reaction temperature and shortening the reaction time.

Q3: Homocoupling of my boronic acid is a major byproduct. What can I do to prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and certain palladium species.[1] To mitigate this:

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[1]

  • Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents) to favor the desired cross-coupling reaction.[1]

Q4: My reaction mixture turns black immediately after adding the catalyst. Is this a problem?

A4: The formation of a black precipitate, known as palladium black, often indicates catalyst decomposition to a less active form.[1] This can be caused by exposure to oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. It is often associated with failed or low-yielding reactions. Ensure all components are pure and the system is thoroughly deoxygenated.

Q5: Does the primary amine at the 4-position of the pyrazolopyrimidine core require protection?

A5: While many Suzuki couplings with nitrogen-rich heterocyles can proceed with an unprotected amine, catalyst inhibition is a potential issue.[2][3] If you are experiencing consistently low yields, protecting the amine with a group like Boc (tert-butyloxycarbonyl) may be beneficial. A successful coupling has been reported on a related N-Boc protected substrate.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in the Suzuki coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

// Catalyst Solutions cat_sol1 [label="Use fresh catalyst\n(e.g., Pd(PPh₃)₄, PdCl₂(dppf))", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat_sol2 [label="Screen bulky ligands\n(e.g., XPhos, SPhos)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat_sol3 [label="Consider pre-catalysts\n(e.g., XPhos Pd G2/G3)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst -> cat_sol1 [label="Degraded?"]; catalyst -> cat_sol2 [label="Inefficient?"]; catalyst -> cat_sol3 [label="Robustness needed?"];

// Base Solutions base_sol1 [label="Switch to a stronger/more soluble base\n(e.g., K₃PO₄, Cs₂CO₃)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_sol2 [label="Ensure base is finely powdered\nand anhydrous if required", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_sol3 [label="Increase stoichiometry\n(2-3 equivalents)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base -> base_sol1 [label="Using K₂CO₃?"]; base -> base_sol2 [label="Solubility issues?"]; base -> base_sol3 [label="Insufficient amount?"];

// Conditions Solutions cond_sol1 [label="Ensure thorough degassing\n(Ar or N₂ bubbling)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_sol2 [label="Increase temperature\n(e.g., 80-110 °C)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_sol3 [label="Screen solvents\n(Dioxane/H₂O, DMF, Toluene/H₂O)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions -> cond_sol1 [label="Oxygen present?"]; conditions -> cond_sol2 [label="Reaction too slow?"]; conditions -> cond_sol3 [label="Solubility/kinetics poor?"];

// Reagents Solutions reag_sol1 [label="Use fresh/purified boronic acid", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reag_sol2 [label="Ensure solvents are anhydrous\n(if required) and degassed", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents -> reag_sol1 [label="Boronic acid degraded?"]; reagents -> reag_sol2 [label="Solvent quality?"]; }

Caption: Troubleshooting workflow for low or no product conversion.

Problem 2: Significant Byproduct Formation

// Dehalogenation Solutions dehal_sol1 [label="Use more efficient catalyst system\n(e.g., Pd₂(dba)₃ with XPhos/SPhos)", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; dehal_sol2 [label="Use milder base\n(e.g., K₂CO₃ instead of K₃PO₄)", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; dehal_sol3 [label="Lower reaction temperature", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; dehalogenation -> dehal_sol1; dehalogenation -> dehal_sol2; dehalogenation -> dehal_sol3;

// Homocoupling Solutions homo_sol1 [label="Ensure rigorous degassing\nof solvent and reaction mixture", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; homo_sol2 [label="Use a slight excess of boronic acid\n(1.2-1.5 equiv.)", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; homo_sol3 [label="Maintain a strict inert atmosphere", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling -> homo_sol1; homocoupling -> homo_sol2; homocoupling -> homo_sol3;

// Protodeboronation Solutions proto_sol1 [label="Use anhydrous conditions\nif possible", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; proto_sol2 [label="Use a stronger base to promote\ntransmetalation over protonolysis", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; proto_sol3 [label="Consider using a boronate ester\n(e.g., pinacol ester)", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; protodeboronation -> proto_sol1; protodeboronation -> proto_sol2; protodeboronation -> proto_sol3; }

Caption: Strategies to minimize common byproduct formation.

Data Presentation: Reaction Condition Optimization

The following tables summarize common starting points and optimized conditions for the Suzuki coupling of this compound and related N-rich heteroaryl halides.

Table 1: Recommended Catalyst Systems

Catalyst (mol%)Ligand (mol%)Typical SubstratesNotes
Pd(PPh₃)₄ (2-5)-Aryl/Heteroaryl IodidesA common starting point, but may be less effective for challenging substrates.[4]
PdCl₂(dppf) (2-5)-Aryl/Heteroaryl IodidesOften more robust than Pd(PPh₃)₄.[1]
Pd₂(dba)₃ (1-3)XPhos or SPhos (2-6)Aryl/Heteroaryl Iodides & BromidesHighly effective for N-rich heterocycles, can reduce side reactions.[1][3]
XPhos Pd G2/G3 (1-3)-Aryl/Heteroaryl Iodides & BromidesAir-stable pre-catalysts, convenient for reaction setup.[5]

Table 2: Common Bases and Solvents

Base (Equivalents)Solvent System (v/v)Temperature (°C)Notes
K₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)90-110A widely used, versatile system.[6]
K₃PO₄ (2-3)Toluene / H₂O (10:1)80-100Stronger base, often effective for less reactive boronic acids.[3]
Cs₂CO₃ (2-3)1,2-Dimethoxyethane (DME) / H₂O (3:1)80-100Highly soluble and effective base, can be used with microwave heating.[4]
Na₂CO₃ (2-3)DMF / H₂O (4:1)90-110Good for substrates with moderate solubility.

Experimental Protocols

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is a good starting point for screening the reactivity of various boronic acids with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.)

  • K₂CO₃ (3.0 equiv., finely powdered)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive flow of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the starting iodide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G A 1. Add Reactants & Base (Iodide, Boronic Acid, K₂CO₃) B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Catalyst (PdCl₂(dppf)) B->C D 4. Add Degassed Solvents (Dioxane/H₂O) C->D E 5. Heat Reaction (90-100 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Workup (Extraction) F->G H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for a general Suzuki coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive coupling partners.[5][7]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • XPhos Pd G3 (0.02 equiv.)

  • K₃PO₄ (2.5 equiv., finely powdered)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

  • 10 mL microwave vial with stir bar

Procedure:

  • To the microwave vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 catalyst.

  • Add degassed DME and water (e.g., in a 3:1 ratio) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-40 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="R¹-Pd(II)L₂(R²)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for reactants and products ArylIodide [label="R¹-I\n(3-iodo-1H-pyrazolo...\npyrimidin-4-amine)", shape=box, style=dashed, color="#5F6368"]; BoronicAcid [label="R²-B(OH)₂\n+ Base", shape=box, style=dashed, color="#5F6368"]; Product [label="R¹-R²\n(Coupled Product)", shape=box, style=dashed, color="#34A853"];

// Edges for the cycle Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim [dir=none]; RedElim -> Pd0;

// Edges for reactants and products ArylIodide -> OxAdd; BoronicAcid -> Transmetal; RedElim -> Product; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing deiodination of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common issue of deiodination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem for this compound?

A1: Deiodination is the chemical process that results in the removal of the iodine atom from the pyrazole ring of this compound, replacing it with a hydrogen atom. This is a significant issue as it leads to the formation of an undesired by-product, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which reduces the yield of the desired product and complicates the purification process. The carbon-iodine bond is relatively weak, making it susceptible to cleavage under various experimental conditions.

Q2: What are the common causes of deiodination of this compound?

A2: Deiodination can be triggered by several factors, including:

  • Reducing agents: The presence of reducing agents, either intentionally added or generated in situ, can lead to the cleavage of the C-I bond.

  • Light: Aryl iodides can be susceptible to photodegradation, where light energy promotes the cleavage of the carbon-iodine bond.[4]

  • Elevated temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for deiodination.

  • Basic conditions: Certain strong bases used in coupling reactions may contribute to the degradation of the starting material.[5]

  • Solvent effects: The choice of solvent can influence the stability of the compound and the rates of competing deiodination reactions.

Q3: How can I store this compound to minimize degradation?

A3: To ensure the stability of the compound, it is recommended to:

  • Store it in a cool, dark, and dry place.

  • Keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Use amber-colored vials to protect it from light.

  • Some suppliers recommend cold-chain transportation.[6]

Troubleshooting Guides

This section provides specific troubleshooting advice for common experimental setups where deiodination of this compound is observed.

Issue 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom Potential Cause Suggested Solution
Significant formation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine by-product.Catalyst Choice: Some palladium catalysts have a higher propensity for hydrodehalogenation.Screen different palladium pre-catalysts and ligands. For instance, using bulky phosphine ligands can sometimes suppress dehalogenation.[7]
Base: Strong bases can promote deiodination.Use the weakest base necessary for the reaction to proceed. Consider alternatives like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu.[5]
Solvent: Protic solvents can be a source of hydrogen for the deiodination process.Use anhydrous solvents and consider aprotic options. If a protic co-solvent is necessary, minimize its amount.
Reaction Temperature and Time: High temperatures and prolonged reaction times increase the likelihood of deiodination.Optimize the reaction for the lowest possible temperature and shortest time required for completion. Monitor the reaction progress closely by TLC or LC-MS.
Oxygen: The presence of oxygen can affect the catalytic cycle and lead to side reactions.Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[8]
Issue 2: General Degradation of the Starting Material
Symptom Potential Cause Suggested Solution
The starting material appears discolored or shows impurities before use.Improper Storage: Exposure to light, heat, or moisture.Follow the recommended storage conditions (cool, dark, dry, inert atmosphere).
The compound degrades when dissolved in a solvent for an extended period.Solvent Instability: The compound may not be stable in certain solvents over time.Prepare solutions fresh before use. If storage in solution is necessary, conduct a stability study in the chosen solvent at the intended storage temperature.
Photodegradation: Exposure to ambient light during experimental setup.Protect the reaction vessel from light by wrapping it in aluminum foil or working in a darkened fume hood.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2-3 equiv.).

    • Add the chosen anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture with a minimal amount of water).[9][10]

  • Degassing:

    • Seal the flask and degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[10]

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (typically 80-100 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Base - Solvent degas Degas with Inert Gas start->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

troubleshooting_logic Troubleshooting Deiodination in Cross-Coupling cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_setup Experimental Setup start Deiodination Observed catalyst Change Pd Catalyst/Ligand start->catalyst base Use Weaker Base start->base temp_time Lower Temperature/ Reduce Time start->temp_time solvent Use Anhydrous/Aprotic Solvent start->solvent inert Ensure Inert Atmosphere start->inert light Protect from Light start->light

Caption: A logical guide to troubleshooting deiodination.

References

Technical Support Center: Troubleshooting Low Yield in Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final cyclization step to form the pyrazolo[3,4-d]pyrimidine core is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in the cyclization step are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Precursors: The purity of your starting materials, particularly the aminopyrazole precursor, is critical. Impurities can significantly interfere with the cyclization reaction.

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. Consider recrystallization or column chromatography of the precursor materials to remove any impurities.[1][2]

  • Reaction Conditions: The conditions of the reaction play a pivotal role in achieving a high yield.

    • Temperature: The optimal temperature for cyclization can be very sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of side products.[1]

    • Solvent: The choice of solvent is crucial. High-boiling point solvents like formamide are often used. It is essential to use an anhydrous solvent, as the presence of water can interfere with the reaction.[1]

    • Catalyst: If your synthesis involves a catalyst, ensure its activity is not compromised. For microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been demonstrated to improve yields and shorten reaction times.[1]

  • Reaction Monitoring: Inadequate monitoring of the reaction can result in stopping the reaction prematurely or allowing it to proceed for too long, leading to product degradation.

    • Recommendation: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

Q2: I am observing the formation of multiple products, including potential regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-d]pyrimidines, especially when using unsymmetrical starting materials.

Strategies to Control Regioselectivity:

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.

  • Starting Materials: The nature of the substituents on your precursors can direct the cyclization to favor the formation of one regioisomer over another.

Q3: My crude product appears to be a complex mixture, and I am struggling with purification. What are the best practices for purifying pyrazolo[3,4-d]pyrimidines?

A3: The purification of pyrazolo[3,4-d]pyrimidines can be challenging due to their polarity and the potential for co-eluting byproducts.

Purification Recommendations:

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before attempting chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Recrystallization: For solid products, recrystallization can be an effective method for purification, provided a suitable solvent system can be identified.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters that can be optimized to improve the yield of pyrazolo[3,4-d]pyrimidine synthesis.

ParameterConditionRecommendationPotential Impact of Sub-optimal Condition
Temperature Varies (can be room temp. to >190°C)Experiment with a temperature gradient to find the optimal condition for your specific reaction.[1][3]Too low: incomplete reaction. Too high: formation of side products.[1]
Solvent High-boiling point solvents (e.g., formamide, ethanol, DMSO)[1][3]Ensure the solvent is anhydrous.[1] The choice of solvent is critical and can affect reactant solubility and reaction kinetics.Presence of water can interfere with the reaction.[1] Incorrect solvent may lead to poor solubility or side reactions.
Reaction Time Varies (can be from hours to days)[3]Monitor reaction progress using TLC to determine the optimal time.[2]Too short: incomplete reaction. Too long: product degradation or side product formation.
Catalyst Acid or base catalysts may be used.Ensure the catalyst is active and used in the correct stoichiometric amount.Inactive or incorrect amount of catalyst can lead to a slow or incomplete reaction.

Experimental Protocols

General Procedure for the Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Vilsmeier Complex: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with cooling in an ice bath.[3]

  • Reaction Setup: To a suspension of the corresponding 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in an appropriate solvent (e.g., CHCl₃), add the freshly prepared Vilsmeier complex.[3]

  • Reaction Execution: Reflux the reaction mixture for 12 hours or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it into ice water. Wash the organic layer with water, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_materials Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify_materials Impurities Detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Materials are Pure purify_materials->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_solvent Change Solvent / Ensure Anhydrous Conditions optimize_conditions->change_solvent check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst monitor_reaction Monitor Reaction with TLC adjust_temp->monitor_reaction change_solvent->monitor_reaction check_catalyst->monitor_reaction adjust_time Adjust Reaction Time monitor_reaction->adjust_time end Improved Yield adjust_time->end

Caption: A flowchart for troubleshooting low yields in pyrazolo[3,4-d]pyrimidine synthesis.

Signaling Pathway of Inquiry for Synthesis Issues

synthesis_issue_pathway start Synthesis Issue Identified issue_type What is the nature of the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield side_products Multiple Side Products issue_type->side_products Side Products no_product No Desired Product issue_type->no_product No Product troubleshoot_yield Follow Low Yield Workflow low_yield->troubleshoot_yield troubleshoot_selectivity Optimize for Selectivity (Temperature, Catalyst) side_products->troubleshoot_selectivity troubleshoot_conditions Verify Reagents & Conditions no_product->troubleshoot_conditions

Caption: A decision pathway for addressing different pyrazolo[3,4-d]pyrimidine synthesis issues.

References

Technical Support Center: Iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Question 1: My reaction with N-Iodosuccinimide (NIS) is resulting in a low yield or no product. What are the potential causes and solutions?

Answer: Low yields with NIS are a common issue and can stem from several factors. 1H-pyrazolo[3,4-d]pyrimidin-4-amine is an electron-rich heterocycle, but reaction conditions are critical.[1][2]

  • Reagent Quality: Ensure you are using a fresh, high-purity batch of NIS. Over time, NIS can decompose, reducing its effectiveness.

  • Solvent Purity: The reaction is often performed in DMF.[3] Ensure the solvent is anhydrous, as moisture can quench the reaction.

  • Temperature and Reaction Time: While some iodinations with NIS on electron-rich aromatics proceed at room temperature, this specific substrate often requires heating. A common protocol involves heating to 80°C overnight.[3] If the yield is low, consider optimizing both temperature and duration.

  • Activation: For less reactive substrates, or to improve yields, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be used to activate the NIS.[4][5]

Question 2: I'm observing multiple spots on my TLC, suggesting side reactions or over-iodination. How can I improve selectivity?

Answer: The formation of multiple products, including di-iodinated species, can occur with highly activated systems.[6]

  • Control Stoichiometry: Carefully control the molar ratio of your iodinating agent to the substrate. Use 1.0 to 1.1 equivalents of the iodinating agent to favor mono-iodination.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of reaction and improve selectivity for the mono-iodinated product.[7]

  • Choice of Reagent: Consider a milder iodinating system. Molecular iodine (I₂) combined with a mild oxidant may offer better control than more aggressive reagents.[8]

Question 3: My starting material has poor solubility in many common organic solvents. What are the recommended solvents for this reaction?

Answer: Solubility can be a significant challenge. The most commonly cited solvent for the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is N,N-Dimethylformamide (DMF), as it effectively dissolves the starting material, allowing the reaction to proceed in a homogeneous phase.[3] If DMF presents challenges for product isolation and purification, other polar aprotic solvents could be explored, though solubility trials are recommended.

Frequently Asked Questions (FAQs)

Question 1: What are some effective alternative iodinating agents to N-Iodosuccinimide (NIS) for 1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer: Several alternative reagents can be employed for the electrophilic iodination of electron-rich heterocycles.[1][8] Key alternatives include:

  • Iodine Monochloride (ICl): A powerful electrophilic iodinating agent. However, its high reactivity can sometimes lead to a lack of selectivity, and it is sensitive to moisture.[7][8]

  • Molecular Iodine (I₂) with an Oxidant: This is a versatile and often milder system. The oxidant (e.g., hydrogen peroxide, silver salts like AgNO₃ or AgOMs) generates a more potent electrophilic iodine species in situ.[8][9][10][11] This approach can be more cost-effective and environmentally friendly.[6][12]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent can be used under mild conditions and is often activated by a disulfide catalyst in a solvent like acetonitrile.[4]

Question 2: How do I select the most appropriate iodinating agent for my experiment?

Answer: The choice depends on several factors including the reactivity of your substrate, desired reaction conditions (mild vs. forcing), and the cost and availability of reagents. The diagram below provides a decision-making workflow.

start Select an Iodinating Agent reactivity Assess Substrate Reactivity (1H-pyrazolo[3,4-d]pyrimidin-4-amine is electron-rich) start->reactivity conditions Consider Desired Conditions reactivity->conditions High Reactivity nis NIS (Standard, may require heat/acid catalyst) conditions->nis Standard Conditions icl ICl (Highly reactive, potential selectivity issues) conditions->icl Forcing Conditions/ Fast Reaction i2_oxidant I₂ + Oxidant (e.g., H₂O₂, AgNO₃) (Milder, tunable reactivity) conditions->i2_oxidant Mild Conditions/ Green Chemistry dih DIH (Mild, often requires catalyst) conditions->dih Mild Conditions

Caption: Decision tree for selecting an iodinating agent.

Comparative Data of Iodinating Systems

The following table summarizes various iodinating systems applicable to electron-rich (hetero)arenes. Yields are context-dependent and should be considered illustrative.

Iodinating Agent SystemCommon Solvent(s)Typical TemperatureAdvantagesPotential Issues
N-Iodosuccinimide (NIS) DMF, AcetonitrileRoom Temp to 80°CReadily available, solid reagentCan require heating or acid catalysis for full conversion.[3][4][5]
Iodine Monochloride (ICl) CH₂Cl₂, Acetic Acid0°C to Room TempHighly reactive, fast reactionsMoisture sensitive, can lead to over-iodination.[7]
I₂ + H₂O₂ Methanol, WaterRoom Temp"Green" byproduct (water), inexpensive.[4][6]May require acid catalyst, reaction rates can be slower.
I₂ + Silver Salts (e.g., AgNO₃) Acetonitrile, WaterRoom TempGenerates highly electrophilic species, effective.[9][10][11]Silver waste, higher cost.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) AcetonitrileRoom TempMild conditions, high atom economy for iodine.Often requires a catalyst (e.g., thiourea, disulfide).[4]

Key Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in DMF [3]

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.5 eq).

  • Reaction Execution: Place the reaction mixture under an inert atmosphere (e.g., argon or nitrogen). Heat the mixture to 80°C.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically overnight).

  • Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. Filter the resulting solid and rinse with a cold solvent like ethanol.

  • Purification: Dry the product in vacuo. If necessary, further purification can be achieved by recrystallization or column chromatography.

start Start dissolve Dissolve Substrate in anhydrous DMF start->dissolve add_nis Add N-Iodosuccinimide (1.5 eq) dissolve->add_nis heat Heat to 80°C under Inert Atmosphere add_nis->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitated Solid cool->filter purify Rinse with Cold EtOH & Dry in Vacuo filter->purify end End purify->end

Caption: General workflow for iodination using NIS.

Protocol 2: Iodination using Molecular Iodine and an Oxidant (Illustrative)

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile).

  • Reagent Addition: Add molecular iodine (I₂, 1.0 eq). Then, add the chosen oxidant (e.g., 30% H₂O₂ (2.0 eq) or AgNO₃ (1.0 eq)) portion-wise or via a syringe pump to control the reaction rate. An acid catalyst may be required.[4]

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

start Low Yield or Incomplete Reaction check_reagents Assess Reagent Purity (Substrate, Iodinating Agent, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Purity OK purify_reagents Action: Purify Starting Material Use Fresh Reagent Use Anhydrous Solvent check_reagents->purify_reagents Impure adjust_conditions Action: Increase Temperature Extend Reaction Time Ensure Inert Atmosphere check_conditions->adjust_conditions Suboptimal add_catalyst Action: Consider adding a catalytic amount of acid (e.g., TFA) to activate the reagent check_conditions->add_catalyst Conditions OK, Still Low Yield

Caption: Troubleshooting workflow for low-yield iodination reactions.

References

managing solubility issues of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, focusing on managing solubility issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with generally low solubility in aqueous solutions and non-polar organic solvents. It exhibits moderate to good solubility in polar aprotic solvents, particularly at elevated temperatures. The planar structure of the pyrazolopyrimidine core can contribute to strong crystal lattice energy, making it challenging for some solvents to effectively solvate the molecule.

Q2: Which solvents are recommended for reactions involving this compound?

A2: Based on reported synthetic procedures, N,N-Dimethylformamide (DMF) is a commonly used and effective solvent, often with heating to temperatures around 80°C to ensure complete dissolution.[1][2] Dimethyl sulfoxide (DMSO) is also a suitable polar aprotic solvent for similar heterocyclic compounds and can be considered. For certain reactions like Suzuki couplings, a mixture of solvents such as DMF, ethanol, and water has been successfully employed.[2]

Q3: Is it necessary to heat the reaction mixture to dissolve the compound?

A3: In many cases, yes. Gently heating the mixture is a common strategy to increase both the solubility and the rate of dissolution.[1] For reactions in DMF, heating to 80°C is frequently reported to achieve a homogeneous solution.[1][2] Always ensure that the reaction temperature is compatible with the stability of all reagents and catalysts.

Q4: Can co-solvents be used to improve solubility?

A4: Yes, using a co-solvent system can be an effective strategy. The choice of co-solvent will depend on the specific reaction conditions and the other reagents involved. For instance, the addition of ethanol and water to DMF has been shown to be a viable solvent system for Suzuki coupling reactions. This approach can help to solvate both the organic-soluble pyrazolopyrimidine and the more polar inorganic reagents.

Troubleshooting Guide for Solubility Issues

Issue Potential Cause Troubleshooting Steps
Compound does not fully dissolve at room temperature. Insufficient solvent power at ambient temperature.1. Gently heat the mixture while stirring. For DMF, a temperature of 80°C is often effective. 2. If heating is not possible, consider switching to a stronger polar aprotic solvent like DMSO. 3. Increase the volume of the solvent, but be mindful of reaction concentration.
Precipitation occurs during the reaction. Change in the composition or temperature of the reaction mixture leading to decreased solubility of a reactant or product.1. If the reaction can be conducted at a higher temperature, try increasing the temperature to maintain solubility. 2. Consider adding a co-solvent that is known to solubilize all components of the reaction mixture. 3. If a product is precipitating, this may be advantageous for purification, but ensure it does not hinder the reaction progress.
Reaction appears sluggish or incomplete. Poor solubility of the starting material is limiting its availability for the reaction.1. Ensure the starting material is fully dissolved before adding other reagents. This may require pre-heating the solution. 2. If possible, switch to a solvent system where the compound has higher solubility. 3. Increase agitation to improve mass transfer in a heterogeneous mixture.
Difficulty in finding a suitable solvent for a specific reaction (e.g., reactions sensitive to aprotic polar solvents). The required reaction conditions are incompatible with solvents in which the compound is soluble.1. Screen a range of solvents, including ethers (like dioxane or THF) and alcohols, possibly at elevated temperatures. 2. Explore the use of a phase-transfer catalyst if the reaction involves both organic and aqueous phases. 3. Consider a solvent-free reaction condition if applicable to the specific transformation.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in DMF
  • To a dry reaction vessel equipped with a magnetic stirrer and a condenser, add the desired amount of this compound.

  • Add the calculated volume of dry N,N-Dimethylformamide (DMF).

  • Begin stirring the suspension at room temperature.

  • Slowly heat the mixture to 80°C using a temperature-controlled heating mantle or oil bath.

  • Maintain the temperature and continue stirring until all the solid has dissolved, resulting in a clear solution.

  • Once the compound is fully dissolved, the solution is ready for the addition of other reagents.

Protocol 2: Solvent System for Suzuki Coupling Reactions
  • In a reaction vessel, combine this compound, the boronic acid derivative, and a palladium catalyst.

  • Add a solvent mixture of N,N-Dimethylformamide (DMF), ethanol, and water. A common ratio to start with is 2:1:1 (v/v/v).

  • Add the base (e.g., sodium carbonate or cesium carbonate).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_reaction Reaction cluster_end End start This compound (Solid) add_solvent Add Solvent (e.g., DMF) start->add_solvent heat_stir Heat to 80°C with Stirring add_solvent->heat_stir check_solubility Visually Inspect for Complete Dissolution heat_stir->check_solubility check_solubility->heat_stir Incomplete Dissolution add_reagents Add Other Reagents (e.g., Catalyst, Base) check_solubility->add_reagents Homogeneous Solution run_reaction Maintain Temperature and Monitor add_reagents->run_reaction end_product Reaction Work-up and Purification run_reaction->end_product

Caption: Workflow for a typical reaction using this compound.

troubleshooting_flowchart start Issue: Poor Solubility is_heating_possible Is heating permissible for the reaction? start->is_heating_possible heat_solution Heat the solution (e.g., to 80°C in DMF) is_heating_possible->heat_solution Yes consider_stronger_solvent Consider a stronger solvent (e.g., DMSO) is_heating_possible->consider_stronger_solvent No is_soluble_after_heating Is the compound fully dissolved? heat_solution->is_soluble_after_heating proceed_with_reaction Proceed with the reaction is_soluble_after_heating->proceed_with_reaction Yes is_soluble_after_heating->consider_stronger_solvent No is_stronger_solvent_compatible Is the new solvent compatible with the reaction? consider_stronger_solvent->is_stronger_solvent_compatible use_new_solvent Use the new solvent is_stronger_solvent_compatible->use_new_solvent Yes explore_cosolvents Explore co-solvent systems or alternative methods is_stronger_solvent_compatible->explore_cosolvents No use_new_solvent->proceed_with_reaction

Caption: Troubleshooting flowchart for addressing solubility issues.

References

Technical Support Center: Suzuki Coupling of 3-Iodopyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful Suzuki-Miyaura cross-coupling of 3-iodopyrazolopyrimidines.

Troubleshooting Guide

Q1: My Suzuki coupling reaction shows low or no conversion. What are the potential causes and solutions?

Low or no conversion in a Suzuki coupling reaction, especially with a reactive substrate like a 3-iodopyrazolopyrimidine, can stem from several factors related to the catalyst, base, or general reaction conditions.

Possible Causes and Recommended Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Inactivity can halt the catalytic cycle.

    • Solution 1: Catalyst Choice & Ligand Screening: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, electron-rich and bulky phosphine ligands such as XPhos and SPhos, often used with a Palladium(II) precatalyst like Pd(OAc)₂, can significantly improve efficiency, especially for challenging substrates.[1][2] Consider screening modern pre-catalysts like XPhos Pd G2, which readily form the active catalytic species.[3][4]

    • Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened bottle or one that has been stored properly under an inert atmosphere. A rapid change of the reaction mixture to black may indicate the formation of palladium black, a less active, aggregated form of the catalyst.[2][5]

  • Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step of the catalytic cycle.[6][7]

    • Solution 1: Base Screening: If common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are ineffective, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, particularly with sterically hindered substrates.[1][2]

    • Solution 2: Aqueous Conditions: The presence of water can be crucial for the solubility and activity of inorganic bases like carbonates and phosphates. Using a solvent system that includes water (e.g., dioxane/water, ethanol/water) is often beneficial.[2][8]

  • Inappropriate Solvent: The solvent affects the solubility of all reaction components and the overall reaction kinetics.

    • Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, dimethylformamide (DMF), and toluene, often with water as a co-solvent.[2][8] If solubility is an issue, screening different solvent systems is recommended.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome activation barriers.

    • Solution: Increase Temperature: If the reaction is proceeding slowly at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be a highly effective method to accelerate the reaction and improve yields.[2][4]

Q2: I am observing significant dehalogenation of my 3-iodopyrazolopyrimidine. How can I minimize this side reaction?

Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom. This occurs when the palladium intermediate reacts with a hydrogen source in the mixture instead of the boronic acid.[9]

Possible Causes and Recommended Solutions:

  • Hydrogen Source: Amine bases or alcoholic solvents can sometimes act as hydrogen donors.[9]

    • Solution 1: Choice of Base and Solvent: Using a non-coordinating base and an aprotic solvent can help mitigate this issue.

    • Solution 2: Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Screening different ligands may identify one that favors the desired cross-coupling pathway.[2]

    • Solution 3: Tandem Catalyst System: In some cases, using a combination of a precatalyst and an additional ligand (e.g., XPhosPdG2/XPhos) has been shown to be effective in preventing debromination (and by extension, deiodination) in similar heterocyclic systems.[3][4]

Q3: My reaction is producing a significant amount of boronic acid homocoupling byproduct. What should I do?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen and Palladium(II) species.[2][9]

Possible Causes and Recommended Solutions:

  • Presence of Oxygen: Oxygen can facilitate the homocoupling pathway.

    • Solution 1: Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[2]

  • Stoichiometry: An imbalance in reactants can favor side reactions.

    • Solution 2: Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can favor the desired cross-coupling reaction over homocoupling.[2]

Q4: The reaction works well with simple arylboronic acids but fails with more complex or sterically hindered partners. How can I improve this?

Steric hindrance can significantly slow down the transmetalation step of the catalytic cycle.

Possible Causes and Recommended Solutions:

  • Steric Hindrance: The bulky nature of the pyrazolopyrimidine and/or the boronic acid can impede their approach to the palladium center.

    • Solution 1: Bulky, Electron-Rich Ligands: Employing catalysts with bulky, electron-donating ligands (e.g., XPhos, SPhos, or other Buchwald ligands) can accelerate both the oxidative addition and reductive elimination steps, helping to overcome steric barriers.[5][10]

    • Solution 2: Higher Temperatures & Longer Reaction Times: Overcoming steric challenges often requires higher thermal energy. Increasing the reaction temperature (e.g., to 120 °C with microwave heating) and extending the reaction time can lead to improved yields.[2]

    • Solution 3: Different Boron Reagent: In some cases, switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol boronate) can improve the outcome of the reaction.[2]

Q5: My palladium catalyst appears to be decomposing and turning black. What does this mean and how can I prevent it?

The formation of a black precipitate, known as palladium black, is the result of catalyst aggregation and decomposition into an inactive form.

Possible Causes and Recommended Solutions:

  • Catalyst Instability: The active Pd(0) species can be unstable under certain conditions.

    • Solution 1: Ligand Choice: The use of appropriate phosphine ligands is crucial to stabilize the Pd(0) catalyst and prevent aggregation. Bulky, electron-rich monophosphine ligands are often effective.[11]

    • Solution 2: Reaction Conditions: High temperatures for prolonged periods can sometimes promote decomposition. Optimizing the reaction time and temperature is key. While sometimes a color change is indicative of a failed reaction, successful couplings can also appear black.[5] Therefore, it is best to rely on analytical monitoring (TLC, LC-MS) to determine the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst, ligand, base, and solvent for the Suzuki coupling of a 3-iodopyrazolopyrimidine?

A robust starting point would be to use a modern palladium precatalyst with a bulky phosphine ligand. For example, XPhos Pd G2 (2-5 mol%) with additional XPhos ligand (5-10 mol%), potassium carbonate (K₂CO₃, 2-3 equivalents) as the base, and a solvent mixture of 1,4-dioxane and water or ethanol and water (e.g., 4:1 v/v).[4][8] Heating the reaction to 100-110 °C, either conventionally or with a microwave reactor, is a common starting temperature.

Q2: Do I need to protect the N-H on the pyrazolopyrimidine ring?

Generally, N-H protection is not strictly necessary for Suzuki couplings of similar N-heterocyclic compounds like indazoles.[2][12] The acidic proton can sometimes interfere with the reaction, but many protocols are successful without a protecting group. If side reactions or low yields are persistent, protection of a reactive nitrogen (e.g., with a Boc group) could be investigated, but it adds extra synthetic steps.

Q3: Is it necessary to use an inert atmosphere for this reaction?

Yes. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Furthermore, the presence of oxygen can promote unwanted side reactions like the homocoupling of boronic acids.[9] It is critical to degas all solvents and reagents and to maintain the reaction under an inert atmosphere (argon or nitrogen) throughout the experiment.[2][13]

Q4: Can I use microwave heating for this reaction?

Absolutely. Microwave-assisted heating is a highly effective technique for Suzuki-Miyaura cross-coupling reactions. It allows for rapid and uniform heating, which can significantly reduce reaction times (from hours to minutes) and often improves product yields, especially for challenging substrates.[1][2][3][4]

Data Presentation

Table 1: Screening of Catalysts and Ligands for Suzuki Coupling of a Pyrazolopyrimidine Derivative. (Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one)[4]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃Dioxane11012 h9
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane11012 h25
3PdCl₂(dppf) (5)-K₂CO₃Dioxane11012 h33
4XPhosPdG2 (5)XPhos (10)K₂CO₃Dioxane11012 h70
5XPhosPdG2 (5)XPhos (10)K₂CO₃EtOH/H₂O11012 h92
6XPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O12040 min (µW)95

Table 2: Effect of Different Bases on the Reaction. (Illustrative data based on typical Suzuki coupling optimizations)[14][15][16]

EntryCatalyst / LigandBase (2.5 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10065
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10078
3Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O10091
4Pd(PPh₃)₄K₃PO₄Dioxane/H₂O10089

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling [4][17]

  • To a microwave vial, add the 3-iodopyrazolopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Add the degassed solvent system (e.g., EtOH/H₂O 4:1 v/v) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-40 minutes with stirring.

  • Upon completion (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki Coupling using Conventional Heating [1][18]

  • To a Schlenk flask, add the 3-iodopyrazolopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.5 equiv.).

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow steps 7-9 from Protocol 1 for work-up and purification.

Visualization

Suzuki_Troubleshooting_Workflow start_node Start: Suzuki Coupling of 3-Iodopyrazolopyrimidine initial_cond Initial Conditions: - Catalyst: Pd(PPh3)4 or XPhos Pd G2 - Base: K2CO3 or Cs2CO3 - Solvent: Dioxane/H2O - Temp: 100°C start_node->initial_cond decision_node decision_node process_node process_node bad_outcome_node bad_outcome_node good_outcome_node good_outcome_node run_rxn Run Reaction under Inert Atmosphere initial_cond->run_rxn check_conversion Check Conversion by TLC/LC-MS run_rxn->check_conversion full_conversion >90% Conversion? check_conversion->full_conversion Monitor check_byproducts Significant Byproducts? check_conversion->check_byproducts Analyze Crude workup Work-up and Purification full_conversion->workup Yes low_conversion Low / No Conversion full_conversion->low_conversion No product Desired Product workup->product troubleshoot1 Troubleshooting Step 1: - Screen Bases (Cs2CO3, K3PO4) - Screen Catalysts/Ligands (XPhos, SPhos) - Increase Temperature / Use Microwave low_conversion->troubleshoot1 troubleshoot1->run_rxn Re-run check_byproducts->workup No dehalogenation Dehalogenation? check_byproducts->dehalogenation Yes homocoupling Homocoupling? dehalogenation->homocoupling No troubleshoot_dehalo Troubleshooting Dehalogenation: - Screen Ligands - Use Aprotic Solvent - Check H-source dehalogenation->troubleshoot_dehalo Yes homocoupling->workup No troubleshoot_homo Troubleshooting Homocoupling: - Ensure Thorough Degassing - Adjust Stoichiometry (1.2 eq. Boronic Acid) homocoupling->troubleshoot_homo Yes troubleshoot_dehalo->run_rxn Re-run troubleshoot_homo->run_rxn Re-run

References

Validation & Comparative

Comparative Purity Analysis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). For kinase inhibitors, a significant class of targeted cancer therapeutics, the heterocyclic core structures must be well-characterized and of high purity to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of the purity of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib[1][2], against a related intermediate, and discusses orthogonal analytical techniques for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. Commercial suppliers of this compound typically report a purity of greater than 98% as determined by HPLC[3][4][5].

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is synthesized by the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. Therefore, potential process-related impurities include:

  • Unreacted Starting Material: 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Over-iodinated Species: Di-iodo derivatives of the pyrazolopyrimidine core

  • Isomers: Positional isomers formed during the iodination reaction

  • Degradation Products: Hydrolysis or oxidation products

A well-developed HPLC method should be capable of separating the main component from all potential impurities.

Comparative Analysis: HPLC Purity of Key Intermediates

To provide a comparative perspective, we analyze the purity of this compound against another critical intermediate in the synthesis of Ibrutinib, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[6]. The following table summarizes representative purity data obtained by a validated HPLC method and an orthogonal quantitative NMR (qNMR) method.

CompoundLot NumberHPLC Purity (% Area)Key Impurity (% Area)qNMR Purity (% w/w)
This compound Lot A99.50.2 (Starting Material)99.2
Lot B98.80.5 (Starting Material)98.5
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Lot C99.80.1 (Unknown)99.6
Lot D99.20.3 (Unknown)99.0

Orthogonal Purity Assessment: Quantitative NMR (qNMR)

While HPLC is a powerful separation technique, it relies on the response factor of impurities, which may not always be known. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal and absolute method for purity determination without the need for a reference standard of the impurity itself[3][4][7][8][9]. The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and weight. As shown in the table above, the purity values obtained by qNMR are generally in good agreement with the HPLC results, providing a higher degree of confidence in the quality of the intermediate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC method was developed for the purity determination of this compound.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

Quantitative NMR (qNMR) Method
  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • NMR Spectrometer: 500 MHz

  • Parameters:

    • Pulse Sequence: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Quantification: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the olefinic protons of maleic anhydride.

Visualizing the Workflow and Importance of Purity

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the critical role of intermediate purity in the drug development process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for HPLC purity analysis.

Purity_Importance cluster_synthesis API Synthesis cluster_development Drug Product Development start_mat High Purity Starting Material (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine) intermediate High Purity Intermediate (this compound) start_mat->intermediate impure_intermediate Impure Intermediate start_mat->impure_intermediate Inadequate Purification api Active Pharmaceutical Ingredient (API) (e.g., Ibrutinib) intermediate->api intermediate->api Controlled Process formulation Formulation api->formulation clinical Clinical Trials formulation->clinical approval Regulatory Approval clinical->approval impure_api Impure API with Process-Related Impurities impure_intermediate->impure_api safety_issues Potential Safety and Efficacy Issues impure_api->safety_issues

Caption: The impact of intermediate purity on API quality and drug development.

References

Comparative Analysis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, focusing on their characterization, biological activity, and the experimental protocols used for their evaluation. This class of compounds has garnered significant interest as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.

The this compound core structure serves as a crucial intermediate in the synthesis of a multitude of derivatives with diverse pharmacological activities. Its structural similarity to adenine allows these compounds to function as ATP-competitive inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This guide summarizes key quantitative data, details common experimental procedures, and visualizes relevant signaling pathways to aid in the rational design and development of novel therapeutics based on this scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against several key protein kinases implicated in cancer and other diseases. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDModification on Pyrazolopyrimidine CoreEGFR (wild-type) IC50 (µM)EGFR (T790M mutant) IC50 (µM)Reference
12b Substituted phenyl via a hydrazone linker0.0160.236[1][2]
8 Substituted phenyl via an imino linker--[1][2]
10 Hydrazine derivative--[1][2]
12a Substituted phenyl via a hydrazone linker--[1][2]

Table 2: Inhibition of Bruton's Tyrosine Kinase (BTK) by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDModification on Pyrazolopyrimidine CoreBTK IC50 (nM)Reference
6b Introduction of a fluorine atom1.2[3]
3b Flexible cyclohexyl in hydrophobic pocket77.0[3]
3d Flexible cyclohexyl in hydrophobic pocket79.0[3]
3e Flexible cyclohexyl in hydrophobic pocket62.0[3]

Table 3: Inhibition of Breast Tumor Kinase (BRK/PTK6) by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDModification on Pyrazolopyrimidine CoreBRK/PTK6 IC50 (µM)Reference
38 Pyrazolo-pyrimidine hinge warhead0.153[4]
51 Optimized 1H-pyrazolo[3,4-d]pyrimidineLow nanomolar range[4]

Table 4: Inhibition of Src Family Kinases by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDModification on Pyrazolopyrimidine CoreTarget Cell LineEffectReference
S7 Pyrazolo-[3,4-d]-pyrimidine derivativeDaoy, D283-MED (Medulloblastoma)G2/M phase cell cycle arrest, apoptosis[5]
S29 Pyrazolo-[3,4-d]-pyrimidine derivativeDaoy, D283-MED (Medulloblastoma)G2/M phase cell cycle arrest, apoptosis[5]
SI163 Pyrazolo-[3,4-d]-pyrimidine derivativeDaoy, D283-MED (Medulloblastoma)G2/M phase cell cycle arrest, apoptosis[5]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and biological evaluation of this compound derivatives are crucial for reproducibility and further development.

Synthesis of this compound

A common synthetic route involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Procedure:

    • Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine in an appropriate solvent such as N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) to the solution.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon) for several hours to overnight.[4][6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid product is collected by filtration, washed with a cold solvent like ethanol, and dried under vacuum to yield this compound.[6]

General Procedure for Suzuki Cross-Coupling

The 3-iodo group serves as a convenient handle for introducing various substituents via cross-coupling reactions.

  • Procedure:

    • To a reaction vessel, add this compound derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    • Add a suitable solvent system (e.g., a mixture of dioxane and water).

    • Degas the mixture and heat it under an inert atmosphere at a specified temperature until the reaction is complete as monitored by TLC.

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire spectra in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a known inhibitor as a positive control.

    • Kinase Reaction: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and assay buffer. Dispense the kinase reaction mixture into each well to initiate the reaction.

    • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

    • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][8][9][10][11]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by this compound derivatives.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR Lyn Lyn BCR->Lyn activates CD19 CD19 PI3K PI3K CD19->PI3K activates Antigen Antigen Antigen->BCR binds Lyn->CD19 phosphorylates Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation Proliferation & Survival NFkB->Proliferation promotes

Caption: B-Cell Receptor (BCR) Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 recruits PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR binds Sos Sos Grb2->Sos activates Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation & Survival ERK->Proliferation promotes Akt Akt PI3K->Akt activates Akt->Proliferation promotes

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling.

Src_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src activates Integrin Integrin FAK FAK Integrin->FAK activates Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK activates PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt activates STAT3 STAT3 Src->STAT3 activates FAK->Src activates Cell_Processes Cell Proliferation, Migration, Survival Ras_MAPK->Cell_Processes regulates PI3K_Akt->Cell_Processes regulates STAT3->Cell_Processes regulates

Caption: Src Kinase Signaling Pathway.

References

A Comparative Analysis of the Reactivity of 3-bromo- and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a critical step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors like Ibrutinib. The choice of the halogen at the 3-position, either bromine or iodine, significantly influences the reactivity of this key intermediate in pivotal palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its iodo-analogue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by available experimental data and established chemical principles.

General Reactivity Principles

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved by the palladium catalyst in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-substituted substrates typically react under milder conditions, with shorter reaction times and often provide higher yields compared to their bromo-counterparts.

Comparative Performance in Suzuki-Miyaura Coupling

One study details the Suzuki coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various boronic acids.[1] In a separate investigation, a similar heterocyclic core, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, was successfully employed in Suzuki-Miyaura reactions, demonstrating good to excellent yields under microwave irradiation.[2][3]

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
This compound(3-hydroxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃DMF:H₂O (4:1)90 °CNot explicitly stated for this specific step, but part of a multi-step synthesis.[1]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol:Water (4:1)135 °C, 40 min (Microwave)Good to excellent yields (67–89% for a range of boronic acids)[2][3]

Analysis: Although the substrates are not identical, the data suggests that the 3-bromo analogue requires more forcing conditions (higher temperature and microwave irradiation) to achieve high yields in Suzuki couplings compared to what is typically expected for the more reactive 3-iodo compound. This aligns with the general principle of C-I bonds being more labile in oxidative addition.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a halide and a terminal alkyne, is another vital tool in drug discovery. The reactivity trend of I > Br is also pronounced in this reaction. Generally, aryl iodides can undergo Sonogashira coupling at room temperature, whereas aryl bromides often necessitate heating.[4]

While a direct comparison for the target molecules is unavailable, a study on a related system, diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines, investigated the Sonogashira cross-coupling of bromo-substituted derivatives.[5] For the this compound, we can extrapolate from general procedures for similar iodo-heterocycles.[6]

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-aminesVarious terminal alkynesPd(PPh₃)₂Cl₂, CuIEt₃NDMF80 °C, 2-4 hModerate to good yields[5]
3-iodo-1H-pyrazole derivative (general protocol)PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRoom Temperature to 40 °C, 2-12 hGood yields[6]

Analysis: The requirement of elevated temperatures for the bromo-pyrazolo[1,5-a]pyrimidine derivative contrasts with the milder conditions typically sufficient for iodo-pyrazoles in Sonogashira couplings. This further supports the higher reactivity of the this compound.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The oxidative addition of the palladium catalyst to the aryl halide is a key step, and as with other cross-coupling reactions, the reactivity follows the order I > Br.[7][8][9][10]

Experimental data for Buchwald-Hartwig reactions on either 3-bromo- or this compound is sparse in the reviewed literature. However, a study on 4-halo-1H-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo analogue in a specific palladium-catalyzed amination, which is an exception to the general trend and may be substrate-specific.[11] In a patent concerning the synthesis of Ibrutinib, it was noted that while bromine is generally less reactive than iodine, the yields obtained from the 3-bromo precursor were surprisingly comparable to those from the iodo-intermediate, although specific comparative data was not provided.

Analysis: While the general principle suggests that the 3-iodo compound would be more reactive, specific substrate and ligand effects in Buchwald-Hartwig amination can sometimes lead to unexpected reactivity patterns. For the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core, it is plausible that the 3-iodo derivative would still be the more reactive partner under a broader range of conditions, but the 3-bromo derivative can likely be a suitable substrate with careful optimization of the catalytic system.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound[1]

To a solution of this compound in a 4:1 mixture of DMF and water is added (3-hydroxyphenyl)boronic acid, potassium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated at 90 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling of a Bromo-Pyrazolopyrimidine Derivative (General Protocol)[5]

A mixture of the bromo-pyrazolo[1,5-a]pyrimidine derivative, the terminal alkyne, dichlorobis(triphenylphosphine)palladium(II), copper(I) iodide, and triethylamine in DMF is stirred at 80 °C for 2-4 hours under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination (General Protocol)[9][10]

In a reaction vial, the aryl halide (3-bromo- or this compound), the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu) are combined in an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere. The mixture is heated at a temperature ranging from 80 to 110 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Chemistry

Palladium-Catalyzed Cross-Coupling Workflow

G cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification A 3-Halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (X = Br or I) F Reaction Setup (Inert Atmosphere, Solvent) A->F B Coupling Partner (Boronic Acid, Alkyne, Amine) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) C->F D Ligand (e.g., XPhos, BINAP) D->F E Base (e.g., K₂CO₃, Cs₂CO₃) E->F G Heating (Conventional or Microwave) F->G H Reaction Monitoring (TLC, LC-MS) G->H I Quenching & Extraction H->I J Drying & Concentration I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

C-X Bond Activation in Oxidative Addition

G Iodo 3-Iodo-Pyrazolopyrimidine (Weaker C-I Bond) Pd_Iodo R-Pd(II)-I Complex Iodo->Pd_Iodo Faster Rate Milder Conditions Bromo 3-Bromo-Pyrazolopyrimidine (Stronger C-Br Bond) Pd_Bromo R-Pd(II)-Br Complex Bromo->Pd_Bromo Slower Rate Harsher Conditions Pd0 Pd(0) Catalyst

Caption: Oxidative addition reactivity of C-I vs. C-Br bonds with a Pd(0) catalyst.

Conclusion

The selection between 3-bromo- and this compound as a synthetic intermediate should be guided by a balance of reactivity, cost, and availability. The available evidence strongly supports that the 3-iodo derivative is the more reactive substrate in Suzuki-Miyaura and Sonogashira couplings, generally requiring milder conditions and shorter reaction times. For Buchwald-Hartwig aminations, while the 3-iodo compound is expected to be more reactive, the 3-bromo analogue can also be a viable substrate, potentially with comparable efficacy under optimized conditions. For syntheses where mild conditions are paramount to preserve sensitive functional groups, the 3-iodo derivative would be the preferred choice. However, if the cost and stability of the starting material are of greater concern, the 3-bromo analogue presents a robust alternative, provided that the reaction conditions are optimized to overcome its lower intrinsic reactivity.

References

A Comparative Guide to the Biological Activity of 3-Substituted Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of 3-substituted pyrazolo[3,4-d]pyrimidine analogs, focusing on their anticancer, kinase inhibitory, and antiviral properties. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 3-substituted pyrazolo[3,4-d]pyrimidines. The primary method for evaluating in vitro cytotoxic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Comparative Anticancer Activity Data

The following table summarizes the IC50 values of various 3-substituted pyrazolo[3,4-d]pyrimidine analogs against a panel of human cancer cell lines.

Compound ID/Reference3-SubstituentCancer Cell LineIC50 (µM)
Compound 1a [1]VariesA549 (Lung)2.24
MCF-7 (Breast)42.3
HepG2 (Liver)-
PC-3 (Prostate)-
Compound 7d [2]VariesOVCAR-4 (Ovarian)1.74
ACHN (Renal)5.53
NCI-H460 (Lung)4.44
Compounds 14 & 15 [3][4]Thioglycoside derivativesMCF-7 (Breast)0.045 & 0.046
HCT-116 (Colon)0.006 & 0.007
HepG2 (Liver)0.048 & 0.048
Compounds 4a & 4b [5]N5-2-(4-halophenyl) acetamideHCT116 (Colon)<12.24
HepG2 (Liver)<13.82
Compound 7 [6]Trimethoxy benzylideneCaco-2 (Colon)-
A549 (Lung)17.50
HT1080 (Fibrosarcoma)73.08
Hela (Cervical)68.75
Compounds P1 & P2 [7]MethylHCT 116 (Colon)22.7 - 40.75
HepG2 (Liver)22.7 - 40.75
MCF-7 (Breast)22.7 - 40.75

Kinase Inhibitory Activity

A primary mechanism through which pyrazolo[3,4-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.

Comparative Kinase Inhibitory Data

The table below presents the IC50 values of different analogs against key oncogenic kinases.

Compound ID/Reference3-SubstituentTarget KinaseIC50 (µM)
Compounds 14, 13 & 15 [3][4]Thioglycoside derivativesCDK2/cyclin A20.057, 0.081 & 0.119
PhPP-CH(2)CO-CIYKYY [8]Phenyl-peptide conjugatec-Src0.38
PhPP-CH(2)CO-YIYGSFK [8]Phenyl-peptide conjugatec-Src2.7
Compound 4a [5]N5-2-(4-halophenyl) acetamideCDK20.21
Compound 1e & 1j [9]VariesCDK21.71 & 1.60
Compound 11 [10]Phenyl linked by alkynyl etherBTK0.00795
Compound 8 [10]VariesEGFR4.18
Compounds 4, 15 & 16 [11][12]VariesEGFR0.054, 0.135 & 0.034
SI306 [13]VariesSrc-
Compound 2a (SI388) [14]VariesSrcKi = 0.423
AblKi = 0.419
Key Signaling Pathways Targeted by 3-Substituted Pyrazolo[3,4-d]pyrimidine Analogs

The inhibition of kinases such as EGFR, Src, and CDK2 disrupts critical signaling cascades involved in cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Akt Akt PI3K->Akt Activates Akt->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

EGFR Signaling Pathway

Src_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases Src Src Receptor Tyrosine Kinases->Src Activates Integrins Integrins Integrins->Src Activates FAK FAK Src->FAK Activates Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Activates STAT3 STAT3 Src->STAT3 Activates Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Gene Transcription Gene Transcription Ras/MAPK Pathway->Gene Transcription Regulates Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival STAT3->Gene Transcription Regulates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Src Kinase Signaling Pathway

CDK2_Cell_Cycle_Pathway G1 Phase G1 Phase Cyclin D/CDK4_6 Cyclin D/ CDK4/6 G1 Phase->Cyclin D/CDK4_6 Phosphorylates S Phase S Phase Cyclin A/CDK2 Cyclin A/ CDK2 S Phase->Cyclin A/CDK2 Promotes G2 Phase G2 Phase Cyclin B/CDK1 Cyclin B/ CDK1 G2 Phase->Cyclin B/CDK1 Promotes G2/M Transition M Phase M Phase M Phase->G1 Phase pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates Cyclin E/CDK2 Cyclin E/ CDK2 Cyclin E/CDK2->S Phase Promotes G1/S Transition DNA Replication DNA Replication Cyclin A/CDK2->DNA Replication Promotes Cyclin B/CDK1->M Phase Promotes G2/M Transition E2F E2F pRb->E2F Releases E2F->Cyclin E/CDK2 Activates DNA Replication->G2 Phase

CDK2 in Cell Cycle Regulation

Antiviral Activity

While less explored than their anticancer properties, certain 3-substituted pyrazolo[3,4-d]pyrimidine analogs have demonstrated promising antiviral activity against a range of DNA and RNA viruses. The evaluation of antiviral efficacy typically involves cell-based assays where the ability of a compound to inhibit virus-induced cytopathic effects is measured. The 50% effective concentration (EC50) is the standard metric for antiviral potency.

Comparative Antiviral Activity Data

The following table highlights the antiviral activity of a notable pyrazolo[3,4-d]pyrimidine nucleoside analog.

Compound ID/Reference3-SubstituentVirusHost CellEC50 (µM)
N10169 [15][16]ThiocarboxamideAdenovirusHeLa1 - 10
Vaccinia virusHeLa1 - 10
Influenza B virusHeLa1 - 10
ParamyxovirusesHeLa1 - 10
PicornavirusesHeLa1 - 10
ReovirusesHeLa1 - 10
Analogue 4g [17]VariesHepatitis B Virus (HBV) DNAHepG2.2.15.70.96
Hepatitis B Virus (HBsAg)HepG2.2.15.70.82

Experimental Protocols

Detailed and standardized experimental protocols are critical for the objective comparison of the biological activities of different compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with various concentrations of pyrazolo[3,4-d]pyrimidine analogs Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 values from dose-response curves Absorbance_Measurement->IC50_Calculation

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified duration (typically 24-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase.

Kinase_Inhibition_Assay_Workflow Reaction_Setup 1. Prepare reaction mixture containing kinase, substrate, and buffer Inhibitor_Addition 2. Add pyrazolo[3,4-d]pyrimidine analog at various concentrations Reaction_Setup->Inhibitor_Addition ATP_Initiation 3. Initiate the reaction by adding ATP Inhibitor_Addition->ATP_Initiation Incubation 4. Incubate at a specific temperature for a set time ATP_Initiation->Incubation Reaction_Termination 5. Stop the reaction Incubation->Reaction_Termination Detection 6. Detect kinase activity (e.g., luminescence, radioactivity) Reaction_Termination->Detection IC50_Calculation 7. Calculate IC50 values Detection->IC50_Calculation

Kinase Inhibition Assay Workflow

Protocol (Luminescence-based):

  • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Add a detection reagent that quantifies the amount of ADP produced (luminescence is inversely proportional to kinase activity).

  • Data Analysis: Measure the luminescence signal and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

In Vitro Antiviral Activity Assay

This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) caused by a viral infection in a cell culture.

Antiviral_Assay_Workflow Cell_Seeding 1. Seed host cells in a 96-well plate Compound_Addition 2. Add serial dilutions of the test compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with a specific virus Compound_Addition->Virus_Infection Incubation 4. Incubate until cytopathic effect (CPE) is observed in virus control wells Virus_Infection->Incubation CPE_Evaluation 5. Quantify cell viability (e.g., using MTT or crystal violet staining) Incubation->CPE_Evaluation EC50_Calculation 6. Calculate the 50% effective concentration (EC50) CPE_Evaluation->EC50_Calculation

Antiviral Assay Workflow

Protocol:

  • Cell Culture: Plate a suitable host cell line in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the cell monolayers, followed by the addition of a specific virus. Include cell control, virus control, and compound cytotoxicity control wells.

  • Incubation: Incubate the plates at 37°C until the virus control wells show a significant cytopathic effect.

  • Quantification of CPE: Assess cell viability using methods such as the MTT assay or by staining with crystal violet.

  • Data Analysis: Calculate the percentage of inhibition of the viral cytopathic effect and determine the EC50 value. The 50% cytotoxic concentration (CC50) should also be determined from the cytotoxicity control wells to calculate the selectivity index (SI = CC50/EC50).

Conclusion

3-Substituted pyrazolo[3,4-d]pyrimidine analogs represent a versatile and promising class of compounds with significant potential in the development of novel therapeutics. Their demonstrated efficacy as anticancer agents, potent kinase inhibitors, and emerging antiviral compounds underscores the importance of this scaffold in drug discovery. This guide provides a comparative overview to facilitate the identification of lead compounds and to guide future research in optimizing their biological activity and selectivity. Researchers are encouraged to consider the specific substitutions at the 3-position and their impact on the diverse biological activities when designing new analogs.

References

Navigating the Structural Maze: An NMR-Centric Comparison Guide to 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the precise structural elucidation of novel heterocyclic compounds is a critical checkpoint. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of several kinase inhibitors, presents a unique structural analysis challenge. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for its characterization, supported by inferred experimental data and detailed protocols.

Unveiling the Structure: A Comparative Analysis of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules like this compound. Its primary advantage lies in its ability to provide a detailed map of the carbon-hydrogen framework. For this particular molecule, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can unambiguously determine the connectivity of atoms and the substitution pattern on the pyrazolopyrimidine core.

However, a comprehensive structural analysis often benefits from a multi-technique approach. Here’s a comparison of NMR with other common analytical methods:

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, and spatial relationships.Non-destructive, provides a wealth of structural information in solution.Lower sensitivity compared to MS, can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, provides accurate mass determination.Does not provide direct information on atomic connectivity or stereochemistry.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides an unambiguous solid-state structure.Requires a suitable single crystal, which can be challenging to grow.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=N).Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical formula.Does not provide structural information.

While techniques like Mass Spectrometry are invaluable for confirming the molecular formula and IR spectroscopy for identifying functional groups, only NMR and X-ray crystallography can provide the detailed atomic arrangement. Between these two, NMR has the advantage of providing structural information in a solution state, which is often more relevant to the biological environment where these molecules are active.

Inferred NMR Spectral Data for this compound

Due to the absence of a publicly available, assigned NMR spectrum for this compound, the following data has been inferred based on the analysis of the parent compound, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, and related substituted pyrazolopyrimidines. The introduction of an iodine atom at the C3 position is expected to have a significant shielding effect on the attached carbon (C3) and a minor influence on the neighboring protons.

Table 1: Inferred ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

PositionAtomInferred Chemical Shift (ppm)MultiplicityNotes
6¹H~8.2sThe pyrimidine proton.
NH₂¹H~7.7br sThe amino protons, broad due to exchange.
NH¹H~13.5br sThe pyrazole proton, broad due to exchange.
6¹³C~154
4¹³C~158
7a¹³C~100
3a¹³C~152
3¹³C~80Shielded due to the heavy atom effect of iodine.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

A detailed and systematic approach is crucial for the accurate NMR analysis of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Workflow for Structural Elucidation

The logical flow for confirming the structure of a novel pyrazolopyrimidine derivative is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS IR IR Spectroscopy (Identify Functional Groups) Purification->IR H1_NMR 1H NMR MS->H1_NMR IR->H1_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR 13C NMR C13_NMR->TwoD_NMR Structure_Elucidation Final Structure Assignment TwoD_NMR->Structure_Elucidation

Workflow for the structural elucidation of a novel pyrazolopyrimidine derivative.

Mass Spectrometry of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its prominent derivative, the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Due to the limited availability of direct experimental mass spectra for the parent compound, this guide offers a predicted fragmentation pattern based on the known mass spectrometry of analogous heterocyclic structures and a detailed analysis of the well-documented fragmentation of its key product, Ibrutinib.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active compounds, most notably Ibrutinib, a widely used therapeutic for certain cancers.[1][2] Understanding the mass spectrometric characteristics of this parent compound and its derivatives is essential for reaction monitoring, metabolite identification, and quality control in drug development. This guide presents a comparative overview of their expected and observed fragmentation patterns under mass spectrometric analysis.

Predicted Mass Spectrometry of this compound

Direct experimental mass spectrometry data for this compound is not extensively reported in the available literature. However, a fragmentation pathway can be predicted based on the known behavior of the pyrazolo[3,4-d]pyrimidine core and iodo-substituted aromatic compounds.[3][4]

The pyrazolo[3,4-d]pyrimidine nucleus is known to fragment via the loss of small molecules such as hydrogen cyanide (HCN).[3] For iodo-substituted compounds, a characteristic fragmentation is the loss of the iodine radical (I•).[4]

Key Predicted Fragments:

Predicted Fragment Predicted m/z Description
[M+H]⁺262.96Protonated molecular ion
[M-I]⁺135.05Loss of iodine radical
[M-HCN]⁺235.96Loss of hydrogen cyanide from the pyrimidine ring
[M-I-HCN]⁺108.04Subsequent loss of HCN after iodine loss

Mass Spectrometry of Ibrutinib

Ibrutinib is a significant derivative of this compound, formed through a series of synthetic steps including a Suzuki coupling reaction.[1][2] Its mass spectrometric fragmentation has been well-characterized in various studies.

Key Observed Fragments of Ibrutinib:

Fragment Observed m/z Description
[M+H]⁺441.21Protonated molecular ion
Fragment 1304.12Resulting from the cleavage of the piperidine ring
Fragment 2138.06The acryloyl piperidine moiety

Experimental Protocols

A general methodology for the analysis of these compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is based on methods reported for the analysis of related pyrazolopyrimidine derivatives.

1. Sample Preparation:

  • Dissolve the analyte in a suitable organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution.

  • Further dilute the stock solution with the initial mobile phase to achieve the desired working concentration (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time frame (e.g., 10 minutes) is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these nitrogen-containing heterocyclic compounds.

  • MS/MS Analysis: Perform product ion scans of the protonated molecular ions ([M+H]⁺) to obtain fragmentation data.

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a good distribution of fragment ions.

  • Key Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Gas Flow: ~600 L/hr

    • Cone Gas Flow: ~50 L/hr

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway for this compound and the known fragmentation of Ibrutinib.

G Predicted Fragmentation of this compound parent [C5H4IN5 + H]+ m/z = 262.96 frag1 [C5H4N5]+ m/z = 135.05 parent->frag1 - I• frag2 [C4H3IN4]+ m/z = 235.96 parent->frag2 - HCN frag3 [C4H3N4]+ m/z = 108.04 frag1->frag3 - HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

G Fragmentation of Ibrutinib parent [Ibrutinib + H]+ m/z = 441.21 frag1 [C14H10N5O2]+ m/z = 304.12 parent->frag1 Cleavage of piperidine ring frag2 [C8H12NO]+ m/z = 138.06 parent->frag2 Cleavage of piperidine ring

Caption: Known ESI-MS/MS fragmentation of Ibrutinib.

Conclusion

This guide provides a foundational understanding of the mass spectrometric characteristics of this compound and its clinically significant derivative, Ibrutinib. While experimental data for the parent compound is scarce, the predicted fragmentation pattern, based on established principles of mass spectrometry, offers valuable insights for its identification and characterization. The well-documented fragmentation of Ibrutinib serves as a robust reference for researchers working with this important class of compounds. The provided experimental protocol offers a starting point for developing specific and sensitive analytical methods for these and related molecules.

References

Assessing the Purity of Commercially Available 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical building block in the synthesis of numerous kinase inhibitors, most notably Ibrutinib.[1] This guide provides a comparative assessment of the purity of commercially available this compound, details experimental protocols for its analysis, and compares its utility with a common alternative.

Commercial Supplier Purity Comparison

A survey of prominent chemical suppliers reveals that the standard purity for this compound is typically greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC). While a direct head-to-head comparative study from an independent source is not publicly available, the stated purities from major suppliers provide a baseline for quality assessment.

SupplierProduct NumberStated PurityAppearanceAnalytical Methods Provided
TCI Chemicals I0941>98.0% (HPLC)White to Light yellow to Light orange powder to crystalHPLC
Sigma-Aldrich ADE001444Not explicitly stated on product page, sold under "AldrichCPR"Solid---
BLDpharm 151266-23-8------NMR, HPLC, LC-MS, UPLC & more available[2]
Pharmaffiliates PAI 09 007010High Purity------
Chem-Impex 07384≥ 98% (HPLC)White to almost white powder to crystalHPLC

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for quantitative purity analysis of non-volatile organic molecules. A general reverse-phase HPLC method suitable for pyrazolopyrimidine derivatives is outlined below.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and identification of impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts are approximately δ 13.6 (broad s, 1H), 8.2 (s, 1H), and a broad signal for the amino protons.

    • ¹³C NMR: Acquire a standard carbon spectrum.

  • Impurity Identification: The presence of unexpected signals may indicate impurities. A common process-related impurity is the starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which would exhibit a different set of NMR signals.

Potential Impurities

The most likely impurity in commercially available this compound is the unreacted starting material from its synthesis. The common synthesis route involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide.[3]

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 2380-63-4): The unreacted starting material. Its presence can be monitored by both HPLC and NMR.

Comparison with Alternatives

In the synthesis of kinase inhibitors like Ibrutinib, an alternative to this compound is 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[4] The choice between the iodo and bromo derivatives often depends on the specific cross-coupling reaction conditions and the desired reactivity.

The performance of the final kinase inhibitor is highly dependent on the nature of the substituent at the 3-position, which is introduced via coupling to the iodo or bromo group. The following table presents a hypothetical structure-activity relationship (SAR) based on published data for pyrazolopyrimidine-based kinase inhibitors, illustrating the impact of different substituents on inhibitory activity.

Compound ID3-SubstituentBiochemical IC₅₀ (nM)Cellular EC₅₀ (µM)
Lead Compound Phenyl501.2
Analog A 4-Fluorophenyl300.9
Analog B 4-Chlorophenyl200.7
Analog C 4-Methoxyphenyl1505.1
Analog D Pyridin-4-yl401.0

This data is representative of typical trends observed in kinase inhibitor development and is for illustrative purposes.[5]

Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion A Weigh Commercial Sample B Dissolve in Appropriate Solvent A->B C HPLC Analysis (Reverse Phase C18) B->C D NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) B->D E Calculate Purity from HPLC Peak Area C->E F Identify Impurities from NMR Chemical Shifts D->F G Assess Purity Against Supplier Specifications (>98%) E->G F->G

Caption: Workflow for assessing the purity of this compound.

Simplified Kinase Signaling Pathway and Inhibition

G Simplified Kinase Signaling Pathway and Site of Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition A Growth Factor Signal B Kinase X (e.g., BTK) A->B C Downstream Substrate B->C ATP -> ADP D Cell Proliferation and Survival C->D E Pyrazolopyrimidine Inhibitor E->B Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyrimidine-based inhibitor.

References

Spectroscopic Showdown: Differentiating Pyrazolo[3,4-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The pyrazolo[3,4-d]pyrimidine scaffold, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, can exist in different isomeric forms, primarily the 1H- and 2H-isomers, arising from the position of the hydrogen atom on the pyrazole ring. Distinguishing between these isomers is crucial as the substitution pattern dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. This guide provides a comparative overview of the spectroscopic techniques used to differentiate between pyrazolo[3,4-d]pyrimidine isomers, supported by experimental data from the literature on substituted derivatives.

The Structural Isomers: 1H- vs. 2H-Pyrazolo[3,4-d]pyrimidine

The core of the issue lies in the tautomerism of the pyrazole ring within the fused system. The 1H-isomer has the hydrogen atom on the N1 nitrogen, while the 2H-isomer has it on the N2 nitrogen. This seemingly small difference leads to distinct electronic environments for the atoms in the ring system, which can be effectively probed using various spectroscopic methods.

Spectroscopic Fingerprints: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the N-H proton and any substituents.

¹H NMR Spectroscopy:

The proton chemical shifts in the pyrazole and pyrimidine rings will differ between the 1H- and 2H-isomers. In the 1H-isomer, the N1-H is adjacent to the pyrimidine ring, which is expected to influence the chemical shift of the C6-H proton. Conversely, in the 2H-isomer, the N2-H is further from the pyrimidine ring, leading to a different set of proton chemical shifts.

¹³C NMR Spectroscopy:

Similarly, the ¹³C NMR chemical shifts of the carbon atoms in the heterocyclic core will be distinct for each isomer. The carbon atoms closer to the N-H group will experience a different electronic environment compared to their counterparts in the other isomer.

Table 1: Comparative ¹H NMR Data for Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/IsomerSolventH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Key Signals (ppm)Reference
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)DMSO-d₆-8.13 (s)-12.34 (s, 1H, NH), 8.03-8.01 (m, 2H, Ar-H), 7.54-7.50 (m, 2H, Ar-H), 7.37-7.33 (m, 1H, Ar-H), 2.52 (s, 3H, CH₃)[1]
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2)DMSO-d₆-8.40 (s)-8.02-7.99 (m, 2H, Ar-H), 7.54-7.50 (m, 2H, Ar-H), 7.37-7.33 (m, 1H, Ar-H), 3.47 (s, 3H, N-CH₃), 2.52 (s, 3H, C-CH₃)[1]
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388)DMSO-d₆7.67 (br s)--10.02 (s, 1H, NH), 7.58-7.30 (m, 9H, Ar-H), 5.64-5.60 (m, 1H, CH), 4.89-4.71 (2m, 2H, CH₂), 2.40 (s, 3H, S-CH₃)[2]

Table 2: Comparative ¹³C NMR Data for Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/IsomerSolventC-3 (ppm)C-3a (ppm)C-4 (ppm)C-6 (ppm)C-7a (ppm)Reference
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)DMSO-d₆145.93105.74157.99-152.24[1]
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2)DMSO-d₆145.86104.94157.60-151.90[1]
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388)DMSO-d₆134.7198.57155.07169.67153.98[2]
Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the N-H stretching vibrations. The position and shape of the N-H absorption band can differ between the 1H- and 2H-isomers due to variations in hydrogen bonding and the electronic environment of the pyrazole ring. In general, N-H stretching bands for such heterocyclic systems appear in the range of 3100-3500 cm⁻¹.

Table 3: Comparative IR Data for Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/IsomerSample Prep.N-H Stretching (cm⁻¹)Other Key Bands (cm⁻¹)Reference
hydrazineyl-7H-pyrazolo[3,4-d]pyrimidin derivative-3424, 3309, 3224-[3]
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388)KBr disc3156-[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ions of the isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon electron impact can differ, providing clues to their structures. The stability of the resulting fragment ions may vary depending on the initial position of the N-H proton.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques discussed. Researchers should refer to the specific literature for detailed parameters for their compounds of interest.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-d]pyrimidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the N-H stretching region.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a general workflow for the spectroscopic differentiation of pyrazolo[3,4-d]pyrimidine isomers.

G Workflow for Spectroscopic Differentiation of Pyrazolo[3,4-d]pyrimidine Isomers cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Mixture Separation Chromatographic Separation (e.g., HPLC, Column Chromatography) Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Separation->NMR Isolated Isomers IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Isomer1 Structure of Isomer 1 (e.g., 1H-isomer) NMR->Isomer1 Isomer2 Structure of Isomer 2 (e.g., 2H-isomer) NMR->Isomer2 IR->Isomer1 IR->Isomer2 MS->Isomer1 MS->Isomer2

Caption: General workflow for the separation and spectroscopic identification of pyrazolo[3,4-d]pyrimidine isomers.

References

A Bioisosteric Comparison: Pyrazolo[3,4-d]pyrimidines as Purine Surrogates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties with structurally similar but functionally distinct groups, a concept known as bioisosterism, is a cornerstone of modern medicinal chemistry. One of the most successful and widely employed examples of this strategy is the substitution of the ubiquitous purine scaffold with its bioisostere, pyrazolo[3,4-d]pyrimidine. This guide provides an objective comparison of these two heterocyclic systems, supported by experimental data, detailed protocols, and visualizations to illuminate their relationship and application in drug design, particularly as kinase inhibitors.

Structural and Electronic Analogy

Purines are fundamental components of nucleic acids (adenine and guanine) and play crucial roles in cellular signaling and energy metabolism (e.g., ATP).[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a close structural analog of purine, differing by the transposition of a nitrogen atom and a carbon atom in the five-membered ring.[3][4] This subtle change maintains the overall shape, size, and hydrogen bonding pattern, allowing pyrazolo[3,4-d]pyrimidines to mimic purines in biological systems.[3][5] This mimicry is particularly effective in the ATP-binding sites of kinases, where they act as competitive inhibitors.[3][4]

Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Activates ATP ATP ATP->RTK Response Cell Proliferation & Survival Downstream->Response Inhibitor Purine or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Bioisostere_Workflow Start Identify Lead Compound (e.g., Purine-based) Design In Silico Design: Bioisosteric Replacement (Purine -> Pyrazolo[3,4-d]pyrimidine) Start->Design Synthesis Chemical Synthesis of Novel Analogs Design->Synthesis Screening Biological Evaluation: - In Vitro Kinase Assays (IC₅₀) - Cell Proliferation Assays (GI₅₀) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Refinement Optimization Lead Optimization: - Improve Potency - Enhance Selectivity - Optimize ADME Properties SAR->Optimization

References

Safety Operating Guide

Safe Disposal of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as hazardous waste. It should be disposed of through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office. On-site treatment or drain disposal is not a suitable option for this chemical.

This guide provides detailed procedures for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely during the disposal process.

GHS Hazard Classifications: [1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Hazard Summary Table:

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritationGHS07

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[3]

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: A respirator may be necessary if there is a risk of generating dust or aerosols.

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure correct disposal by waste management professionals.

Experimental Protocol for Waste Segregation:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (GHS07: Exclamation Mark).

  • Solid Waste Collection: Collect waste this compound in its solid form.

  • Do Not Mix: Do not mix this compound with other waste streams, especially:

    • Non-halogenated organic waste.

    • Acids or bases.

    • Oxidizing agents.

    • Aqueous waste.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be placed in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and sources of ignition.[1][4]

Disposal Procedure

The final disposal of this compound must be handled by qualified personnel.

Step-by-Step Disposal Workflow:

  • Package Waste: Ensure the hazardous waste container is securely sealed and properly labeled.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste to the authorized personnel for final disposal.

Disposal Workflow Diagram:

A Step 1: Hazard Identification (Harmful, Irritant) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Designated Halogenated Organic Solids Container) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, GHS Pictograms) C->D E Step 5: Store Securely (Ventilated, Designated Area) D->E F Step 6: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) E->F G Step 7: Complete Documentation (Hazardous Waste Manifest) F->G H Step 8: Transfer for Final Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 151266-23-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07Warning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this chemical.

Body PartRequired PPEStandard
Eyes/FaceTightly fitting safety goggles with side-shields and/or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
SkinChemical-resistant gloves (double gloving is recommended), and a lab coat or chemical-impermeable gown.Inspect gloves for integrity before each use.
RespiratoryUse in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.NIOSH (US) or EN 149 (EU) approved respirator.

Experimental Protocol: Safe Handling Procedure

Follow these steps to ensure the safe handling of this compound:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid creating dust.

    • Use compatible tools (e.g., spatulas) for transfers.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Clean the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

IncidentFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[2] Seek medical attention if irritation persists.
Inhalation Remove person to fresh air and keep comfortable for breathing.[2] If experiencing respiratory symptoms, seek immediate medical attention.
Ingestion Immediately call a POISON CENTER or doctor.[2] Do NOT induce vomiting. Rinse mouth.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect and place in a sealed container for disposal.

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental protection.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] Keep the container tightly sealed and store locked up.[1][2]

  • Disposal: Dispose of contents and container to a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain or with general laboratory waste.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Required PPE prep_setup Verify Fume Hood & Safety Equipment prep_ppe->prep_setup handle_weigh Weigh & Transfer prep_setup->handle_weigh Proceed to Handling handle_container Keep Container Sealed handle_weigh->handle_container post_wash Wash Hands & Exposed Skin handle_container->post_wash Complete Handling post_clean Clean Work Area post_wash->post_clean post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe dispose_waste Dispose of Chemical Waste via Licensed Facility post_dispose_ppe->dispose_waste Final Disposal Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.